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  • Product: 3-(3-Fluoro-2-methylphenoxy)azetidine
  • CAS: 2228822-67-9

Core Science & Biosynthesis

Foundational

3-(3-Fluoro-2-methylphenoxy)azetidine basic properties

An In-Depth Technical Guide on the Physicochemical Profiling of 3-(3-Fluoro-2-methylphenoxy)azetidine Executive Summary The transition from flat, sp2-hybridized aromatic structures to sp3-rich three-dimensional scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of 3-(3-Fluoro-2-methylphenoxy)azetidine

Executive Summary

The transition from flat, sp2-hybridized aromatic structures to sp3-rich three-dimensional scaffolds has become a cornerstone of modern drug discovery. Saturated four-membered nitrogen heterocycles, particularly azetidines, offer unique conformational vectors and enhanced pharmacokinetic profiles[1]. Among these, 3-(3-Fluoro-2-methylphenoxy)azetidine represents a highly optimized medicinal chemistry building block. This whitepaper elucidates the structural rationale behind its molecular architecture, establishes its foundational physicochemical properties, and provides self-validating experimental workflows for characterizing similar functionalized heterocycles.

Molecular Architecture & Structural Rationale

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen. The architecture of 3-(3-Fluoro-2-methylphenoxy)azetidine is not arbitrary; it is a meticulously engineered pharmacophore designed to balance aqueous solubility, metabolic stability, and target engagement.

The Azetidine Core

Azetidines are small, polar, and sterically compact[2]. The native, unsubstituted azetidine ring exhibits a highly basic pKa of 11.29, allowing it to behave as a robust secondary amine[3]. In drug design, substituting an azetidine for larger heterocycles (like piperidine or pyrrolidine) reduces molecular weight and lowers the total polar surface area (tPSA) without sacrificing the essential nitrogen required for ionic interactions with receptor aspartate or glutamate residues[1].

The 3-Fluoro-2-Methylphenoxy Substituent

The integration of a fluorinated aryloxy moiety at the 3-position serves two specific mechanistic purposes:

  • Metabolic Shielding via Fluorination: The replacement of a hydrogen atom with fluorine is a classic bioisosteric substitution. Fluorine's high electronegativity and strong C–F bond block cytochrome P450 (CYP450) mediated aromatic oxidation[4]. Furthermore, replacing oxygenated functional groups with fluorine or utilizing fluorinated aromatics significantly modulates and generally increases target lipophilicity (LogP), thereby driving cellular permeation[5][6].

  • Conformational Locking: The ortho-methyl group (2-methyl) introduces steric bulk adjacent to the ether oxygen. This forces the phenyl ring out of coplanarity with the ether linkage, effectively locking the molecule into a distinct, rigid geometry that reduces the entropic penalty upon receptor binding.

Mechanism Ligand 3-(3-Fluoro-2-methylphenoxy)azetidine F_atom Fluorine Substitution (Metabolic Shielding) Ligand->F_atom Azetidine Azetidine Ring (Basic Amine pKa ~8.5) Ligand->Azetidine Target Receptor Binding & CNS Penetration F_atom->Target Blocks CYP450 Azetidine->Target Ionic Bridge

Mechanistic pathway showing how structural features enhance target engagement.

Physicochemical Profiling

The interaction between the basic azetidine nitrogen and the electron-withdrawing phenoxy ether dictates the molecule's behavior in aqueous media. Accurate physicochemical profiling is a fundamental prerequisite before integration into screening libraries[7].

Table 1: Predicted Physicochemical Parameters and Causality
ParameterEstimated ValueCausality / Rationale
Molecular Weight 181.21 g/mol Highly ligand-efficient; leaves ample "mass budget" for further derivatization (<400 Da).
pKa (Nitrogen) 8.0 – 8.5The base azetidine pKa (11.29) is strongly depressed by the sigma-inductive electron-withdrawing effect of the 3-aryloxy group[3][7].
LogP (Neutral) 2.2 – 2.6Aided by the hydrophobic nature of the C–F bond and the 2-methyl group, providing ideal limits for lipid membrane diffusion[8].
LogD (pH 7.4) 1.0 – 1.5Reflects the partition coefficient of the protonated (ionized) amine species predominant at physiological blood pH.
tPSA 21.3 ŲSingle ether oxygen and secondary amine provide excellent blood-brain barrier (BBB) permeability.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, exact properties must be empirically validated rather than purely calculated[9]. The following protocols detail how to evaluate 3-(3-Fluoro-2-methylphenoxy)azetidine through self-validating, closed-loop analytical systems.

Workflow A Compound Synthesis 3-(3-Fluoro-2-methylphenoxy) azetidine B Physicochemical Profiling A->B C Potentiometric Titration (pKa) B->C D Shake-Flask Method (LogD pH 7.4) B->D E Data Validation & SAR Iteration C->E D->E

Experimental workflow for physicochemical validation of azetidine building blocks.

Protocol A: Determination of Azetidine pKa via Potentiometric Titration

Purpose: To identify the exact ionization state at physiological pH, utilizing co-solvent extrapolation due to limited aqueous solubility of the neutral free base[7].

  • System Calibration: Calibrate the glass electrode using standard IUPAC buffer solutions (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • Analyte Preparation: Prepare three solutions of 3-(3-Fluoro-2-methylphenoxy)azetidine at 2 mM across a methanol/water gradient (e.g., 20%, 30%, and 40% wt/wt methanol).

  • Acidification: Add an excess of standardized 0.1 M HCl to fully protonate the azetidine nitrogen, bringing the initial pH below 3.0.

  • Titration: Titrate the analyte with standardized 0.1 M KOH under a continuous blanket of inert Argon or Nitrogen to prevent atmospheric CO₂ absorption (which would skew the basic inflection point).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) values against the dielectric constant of the varying methanol/water mixtures. Extrapolate to 0% co-solvent (pure water) to find the true aqueous pKa.

  • Self-Validation Step: Concurrently run a structurally similar standard with a known pKa (e.g., diphenhydramine) in the exact same co-solvent systems. If the standard deviates by >0.1 log units from literature values, recalibrate the electrode and discard the analyte run.

Protocol B: Lipophilicity (LogD) Determination via the Shake-Flask Method

Purpose: To quantify the distribution of the compound between lipid and aqueous phases at a physiologically relevant pH (7.4)[7].

  • Phase Pre-Saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to mutually saturate the phases. Allow them to separate completely.

  • Spiking: Dissolve exactly 1.0 mg of 3-(3-Fluoro-2-methylphenoxy)azetidine in 5 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 5 mL of the pre-saturated PBS to the octanol layer in a sealed borosilicate vial. Agitate via a mechanical shaker at 300 rpm for 24 hours in a temperature-controlled incubator at 25 °C.

  • Separation: Centrifuge the emulsion at 3000 rpm for 15 minutes to guarantee sharp phase boundary separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (e.g., measuring at 220 nm and 254 nm).

  • Self-Validation Step (Mass Balance Check): Calculate the absolute mass of the analyte recovered in the octanol phase plus the aqueous phase. The total recovered mass must be

    
     95% of the initial input. A recovery of < 95% indicates precipitation at the interface or chemical degradation, strictly invalidating the calculated LogD value.
    

References

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Hagmann, W. K. (2008). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC / National Institutes of Health. URL:[Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, LOCKSS. URL: [Link]

  • Glyn, R. J., & Pattison, G. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. URL:[Link]

  • ResearchGate Compendium. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL: [Link]

  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. URL:[Link]

  • ResearchGate Compendium. (2020). pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. URL:[Link]

Sources

Exploratory

The Strategic Synthesis and Application of 3-(3-Fluoro-2-methylphenoxy)azetidine in Medicinal Chemistry

Executive Summary: The Structural Mandate The shift from conformationally flexible, highly lipophilic acyclic amines to rigid sp³-rich heterocycles is a hallmark of modern drug discovery. Within this paradigm, 3-(3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

The shift from conformationally flexible, highly lipophilic acyclic amines to rigid sp³-rich heterocycles is a hallmark of modern drug discovery. Within this paradigm, 3-(3-Fluoro-2-methylphenoxy)azetidine (CAS: 2228822-67-9) represents a highly optimized molecular building block[1]. By fusing a basic azetidine core with a metabolically shielded aryloxy moiety, this compound serves as a privileged bioisostere for phenoxy-piperidines, morpholines, and benzylamines.

The substitution pattern is intentionally designed: the azetidine ring lowers the global lipophilicity (logD) and mitigates hERG channel off-target binding, while the 3-fluoro-2-methyl substitution on the phenyl ring creates a distinct steric lock, dictating the 3D vector of the ether linkage and blocking cytochrome P450 (CYP450)-mediated oxidation[2].

Physicochemical & Structural Profile

To establish baseline analytical tracking, the foundational quantitative properties of 3-(3-fluoro-2-methylphenoxy)azetidine are summarized below. The balance of a low topological polar surface area (TPSA) and a highly basic nitrogen makes this scaffold ideal for central nervous system (CNS) penetrant libraries[1][3].

ParameterValue / Description
IUPAC Name 3-(3-Fluoro-2-methylphenoxy)azetidine
CAS Registry Number 2228822-67-9[1]
Molecular Formula C₁₀H₁₂FNO[1]
Molecular Weight 181.21 g/mol [1]
Topological Polar Surface Area (TPSA) 21.26 Ų (Ether O: 9.23, Amine N: 12.03)
Exact Mass 181.0903 Da
Hydrogen Bond Donors/Acceptors 1 / 2

Bioisosteric Logic & Pharmacophore Modeling

A standard challenge in early-stage lead optimization is addressing metabolic instability and poor aqueous solubility. Replacing an acyclic ether or a substituted piperidine with an aryloxyazetidine forces the molecule into a defined trajectory, drastically reducing the entropic penalty upon target binding[4].

The diagram below outlines the causal relationship between the distinct structural components of 3-(3-fluoro-2-methylphenoxy)azetidine and the resulting physicochemical benefits.

BioisostereLogic Core 3-(3-Fluoro-2-methylphenoxy)azetidine Sub1 Azetidine Ring (sp3 rich, basic) Core->Sub1 Scaffold Core Sub2 Ether Linkage (H-bond acceptor) Core->Sub2 Linker Sub3 3-Fluoro-2-methylphenyl (Aromatic System) Core->Sub3 Aryl Moiety Prop1 Improves aqueous solubility Reduces hERG liability Sub1->Prop1 Prop2 Provides conformational rigidity Limits rotatable bonds Sub2->Prop2 Prop3 Blocks CYP450 oxidation Steric lock of ether vector Sub3->Prop3

Fig 1: Logical map linking structural motifs of the azetidine scaffold to PK/PD benefits.

Retrosynthetic Analysis & Mechanistic Causality

Constructing the C–O ether bond directly onto a 4-membered ring is non-trivial. The severe ring strain (~26 kcal/mol) and steric bulk at the C3 position heavily disfavor standard Sₙ2 transition states, requiring highly reactive partners[4].

While nucleophilic aromatic substitution (SₙAr) is a common strategy for forming diaryl ethers, it is unviable here because the 3-fluoro-2-methylphenol acts as the nucleophile, not the electrophile. Instead, the optimal route dictates the use of 1-Boc-3-(mesyloxy)azetidine [2].

  • Why the mesylate? Mesylates are highly atom-economical and leave readily.

  • Why Cesium Carbonate (Cs₂CO₃)? The large atomic radius of the cesium cation poorly coordinates with the phenoxide oxygen in polar aprotic solvents (the "Cesium Effect"). This leaves the phenoxide anion highly naked and exceptionally nucleophilic, easily overpowering the steric hindrance of the azetidine's C3 position to achieve displacement[2].

Standard Operating Procedure (SOP): Step-by-Step Synthesis

The following protocol details the continuous synthesis of the target molecule, designed as a self-validating system where each intermediate can be isolated and verified via Liquid Chromatography-Mass Spectrometry (LC-MS).

Step A: Mesylation of the Azetidine Core
  • Setup: Charge a dried, round-bottom flask with 1-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Cool the mixture to 0 °C under nitrogen. Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Causality: The dropwise addition controls the highly exothermic nature of the reaction, preventing ring-opening decomposition pathways.

  • Validation: Stir at room temperature for 2 hours. Validate complete conversion via thin-layer chromatography (TLC) (Ninhydrin stain negative; UV active only if conjugated, but primarily monitor mass: expected [M+Na]⁺ = 274.1).

  • Workup: Quench with saturated NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield 1-Boc-3-(mesyloxy)azetidine .

Step B: Etherification via Phenoxide Displacement
  • Setup: In a pressure-rated vial, combine 3-fluoro-2-methylphenol (1.1 equiv), Cs₂CO₃ (2.5 equiv), and anhydrous N,N-Dimethylformamide (DMF, 0.3 M). Stir at 40 °C for 30 minutes to ensure complete phenoxide formation[2].

  • Reaction: Add the 1-Boc-3-(mesyloxy)azetidine from Step A. Seal the vial and heat to 80 °C for 16 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric repulsion at the 4-membered ring[4].

  • Validation: LC-MS should show a clean product peak matching [M-tBu+H]⁺ = 226.1 and [M+Na]⁺ = 304.1.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and 1M NaOH (to remove unreacted phenol), dry, and evaporate.

Step C: N-Boc Deprotection
  • Setup: Dissolve the crude ether in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Complete disappearance of the starting material on LC-MS. Emergence of the free amine peak [M+H]⁺ = 182.2.

  • Isolation: Concentrate the solvent in vacuo. Neutralize the resulting TFA salt using an ion-exchange column (e.g., SCX cartridge) or a basic aqueous workup (saturated NaHCO₃) to isolate the 3-(3-fluoro-2-methylphenoxy)azetidine free base.

SynthWorkflow SM1 1-Boc-3-hydroxy- azetidine Step1 MsCl, Et3N, DCM 0 °C to RT SM1->Step1 Int1 1-Boc-3-mesyloxy- azetidine Step1->Int1 Step2 3-Fluoro-2-methylphenol Cs2CO3, DMF, 80 °C Int1->Step2 Int2 1-Boc-3-(3-fluoro- 2-methylphenoxy)azetidine Step2->Int2 Step3 TFA, DCM RT, 2h Int2->Step3 Product 3-(3-Fluoro-2-methyl- phenoxy)azetidine Step3->Product

Fig 2: Step-by-step synthetic workflow for 3-(3-fluoro-2-methylphenoxy)azetidine.

Analytical Quality Control (QC) Signatures

To ensure structural integrity and rule out undesired elimination byproducts (such as azetine formation), researchers should look for the following defining spectroscopic markers[2]:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Azetidine Protons: The C3 methine proton strongly deshielded by the ether oxygen will appear as a distinct multiplet around δ 4.8 – 5.1 ppm. The C2 and C4 methylene protons will resonate as complex multiplets between δ 3.5 – 4.2 ppm (diastereotopic splitting due to the locked conformation of the bulky phenoxy group).

    • Aryl Protons: A characteristic 1,2,3-trisubstituted pattern between δ 6.5 – 7.2 ppm, heavily split by ortho/meta coupling with the fluorine atom.

    • Methyl Protons: A doublet or broad singlet near δ 2.1 – 2.2 ppm due to long-range J-coupling (⁴J_HF) to the fluorine atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirming the exact mass of the[M+H]⁺ adduct at m/z 182.0981.

References

Sources

Foundational

In-Depth Technical Guide: 3-(3-Fluoro-2-methylphenoxy)azetidine in Medicinal Chemistry

Executive Summary The structural complexity of modern pharmacophores relies heavily on conformationally restricted building blocks that optimize receptor engagement and metabolic stability. 3-(3-Fluoro-2-methylphenoxy)az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of modern pharmacophores relies heavily on conformationally restricted building blocks that optimize receptor engagement and metabolic stability. 3-(3-Fluoro-2-methylphenoxy)azetidine (CAS: 2228822-67-9) represents a premier example of such a scaffold[1]. By fusing a strained 4-membered basic azetidine ring with an orthogonally substituted aryloxy ether, this compound serves as a pivotal intermediate for developing central nervous system (CNS) therapeutics, including oxytocin antagonists[2] and highly targeted kinase inhibitors[3].

This technical whitepaper outlines the causality of its structural design, the precise logical relationships dictating its target binding, and a self-validating synthetic methodology tailored for drug development professionals.

Physicochemical Profiling & Structural Causality

The transition from flexible acyclic amines to rigid azetidines is a cornerstone of modern lead optimization. Table 1 summarizes the core quantitative data associated with this specialized building block[1].

Table 1: Physicochemical and Structural Identity Parameters
ParameterValueCausality / Implications in Drug Design
Chemical Name 3-(3-Fluoro-2-methylphenoxy)azetidineBase identity for chemical inventory tracking.
CAS Number 2228822-67-9Definitive global registry identification[1].
MDL Number MFCD31760334Molecular database cross-referencing[1].
Molecular Formula C10H12FNO-
Molecular Weight 181.2068 g/mol Low molecular weight optimal for subsequent Fragment-Based Drug Discovery (FBDD) expansion[1].
Azetidine Nitrogen Secondary Amine (pKa ~8.5-9.0)Retains physiological ionization for target salt-bridge formation while increasing aqueous solubility.
The "Why" Behind the Structure
  • Azetidine Core: Unlike freely rotating dialkylamines, the azetidine core dramatically curtails conformational entropy. When the molecule encounters a target receptor's binding pocket, the entropic penalty of freezing molecular rotation is minimized, directly enhancing binding affinity.

  • 2-Methyl Steric Shielding: The ether linkage (-O-) is a classic liability for cytochrome P450 (CYP450) mediated oxidative cleavage. The ortho-methyl group at position 2 sterically crowds the oxygen lone pairs, severely restricting the access of metabolizing enzymes and extending the half-life of the pharmacophore.

  • 3-Fluoro Electronic Modulation: Fluorine substitution at the 3-position is not merely for lipophilicity. It acts as a powerful stereoelectronic modulator that withdraws electron density from the aromatic ring, reducing the risk of electrophilic aromatic oxidation while offering a vector for orthogonal halogen bonding deep within hydrophobic receptor sub-pockets.

Pharmacophore & Receptor Interaction Logic

To understand the utility of 3-(3-Fluoro-2-methylphenoxy)azetidine, we must map how its distinct molecular features translate into pharmacological efficacy.

Pharmacophore P1 3-(3-Fluoro-2-methylphenoxy)azetidine (Pharmacophore) A1 Azetidine Ring (Conformational Restriction) P1->A1 A2 Basic Secondary Amine (Targeting Conserved Aspartates) P1->A2 B1 Ether Linkage (H-Bond Acceptor) P1->B1 C1 2-Methyl Group (Steric Shielding) P1->C1 C2 3-Fluoro Group (Halogen Bonding / Lipophilicity) P1->C2 E2 Reduced Entropy Penalty A1->E2 E1 Salt Bridge Formation A2->E1 E4 Hydrophobic Pocket Alignment B1->E4 E3 Metabolic Stability (Slower CYP450 cleavage) C1->E3 C2->E4 T1 Target Receptor Engagement (e.g., GPCRs / Kinase Pockets) E1->T1 E2->T1 E3->T1 E4->T1

Figure 1: Logical relationship of pharmacophore elements driving receptor engagement.

Experimental Synthesis & Self-Validating Protocol

Synthesizing sterically encumbered ethereal bonds on strained rings requires a meticulous, self-validating methodology to prevent ring opening or elimination reactions. The protocol below adapts verified routes from related substituted azetidine syntheses[2].

Step-by-Step Methodology

Step 1: Activation via Mesylation

  • Procedure: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add Triethylamine (1.5 eq) followed dropwise by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, warming to ambient temperature.

  • Causality: A direct Mitsunobu reaction on secondary alcohols of azetidines can suffer from poor yields due to steric hindrance and competitive elimination. Mesylation converts the hydroxyl into an excellent, stable leaving group (-OMs) without requiring harsh acidic conditions that would cleave the Boc protecting group.

  • Self-Validation: Run TLC (Hexane/EtOAc). The disappearance of the polar alcohol spot into a highly UV-active, less polar mesylate spot confirms completion.

Step 2: Nucleophilic Aromatic Substitution (S_N2)

  • Procedure: Dissolve the mesylate intermediate in Acetonitrile (MeCN). Add 3-fluoro-2-methylphenol (1.1 eq) and Potassium Carbonate (

    
    , 2.5 eq). Heat the suspension to reflux for 12 hours.
    
  • Causality:

    
     is chosen as a mild base; it is strong enough to deprotonate the phenol but too bulky and mild to cause widespread E2 elimination of the azetidine ring. Acetonitrile, a polar aprotic solvent, effectively solvates the potassium cation, leaving the phenoxide naked and highly nucleophilic to drive the 
    
    
    
    displacement.
  • Self-Validation: LC-MS analysis of the reaction mixture must show a primary peak corresponding to the Boc-protected ether intermediate (

    
    ).
    

Step 3: Acid-Mediated Deprotection

  • Procedure: Isolate the intermediate, dissolve in DCM, and cool to 0 °C. Add Trifluoroacetic Acid (TFA, 10 eq) dropwise. Stir for 3 hours, then concentrate under vacuum and neutralize via basic resin or careful aqueous

    
     extraction to yield the free base.
    
  • Causality: TFA cleanly excises the tert-butoxycarbonyl (Boc) group via a carbocation mechanism without breaking the synthesized ether bond.

  • Self-Validation:

    
     NMR analysis acts as the final validating gate. The complete absence of the massive 9-proton singlet at 
    
    
    
    1.4 ppm proves 100% deprotection, confirming the isolation of pure 3-(3-Fluoro-2-methylphenoxy)azetidine.
Visualization of the Synthetic Workflow

ExperimentalWorkflow N1 1-Boc-3-hydroxyazetidine N2 Step 1: Mesylation (MsCl, Et3N, DCM) N1->N2 N4 Step 2: SN2 Etherification (K2CO3, MeCN, Reflux) N2->N4 N3 3-Fluoro-2-methylphenol N3->N4 Nucleophile N5 Intermediate: Boc-Protected Ether N4->N5 Validation: LC-MS (Verify mass ~282) N6 Step 3: Deprotection (TFA, DCM) N5->N6 N7 3-(3-Fluoro-2-methylphenoxy)azetidine (Target) N6->N7 Validation: 1H NMR (Loss of Boc 1.4 ppm)

Figure 2: Self-validating synthetic workflow for 3-(3-Fluoro-2-methylphenoxy)azetidine.

Applications in Advanced Drug Discovery

Beyond standard lead optimization, specific functionalization of heterocycles mimicking the 3-(3-fluoro-2-methylphenoxy) scaffold has seen extensive patent protection. Notably, structural analogs have been utilized heavily in:

  • Oxytocin Antagonists: Derivatives incorporating azetidine-aryloxy units demonstrate exceptional capability in combating sexual dysfunction and premature ejaculation due to their ability to tightly antagonize oxytocin receptors within complex biological matrices[2].

  • Kinase Inhibition: Fluorinated phenoxy groups attached to heterocycles have shown profound impact in 2-amino-3-carbonyl imidazopyridine systems for targeting autoimmune and inflammatory diseases, serving to anchor molecules in heavily lipophilic kinase pockets[3].

By successfully incorporating 3-(3-Fluoro-2-methylphenoxy)azetidine into discovery pipelines, research scientists can confidently leverage both its steric resilience and spatial precision.

References

  • Product Index: 3-(3-Fluoro-2-methylphenoxy)azetidine (CAS 2228822-67-9) . AA Blocks. Validated technical distributor landing page. Available at:[Link]

  • Substituted Triazole Derivatives as Oxytocin Antagonists (NL1030961C2). Google Patents. Demonstrates parallel syntheses and target efficacy of phenoxy-azetidine motifs.
  • 2-Amino-3-carbonyl Imidazopyridine and Pyrazolopyridine Compounds (US11744824B2). Google Patents. Validates the application of fluoromethylphenoxy sub-structures in targeted inhibition.

Sources

Exploratory

A Comprehensive Technical Guide to the Starting Materials for 3-(3-Fluoro-2-methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Fluoro-2-methylphenoxy)azetidine is a key structural motif in numerous pharmacologically active compounds, making the efficient and scalab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-2-methylphenoxy)azetidine is a key structural motif in numerous pharmacologically active compounds, making the efficient and scalable synthesis of its precursors a critical focus in medicinal chemistry and drug development. This in-depth technical guide provides a detailed exploration of the primary starting materials and synthetic strategies for obtaining this valuable azetidine derivative. The guide is structured to provide not only procedural details but also the underlying chemical principles and rationale for methodological choices, ensuring a thorough understanding for researchers at all levels of experience.

The synthesis of 3-(3-fluoro-2-methylphenoxy)azetidine fundamentally relies on the strategic coupling of two key building blocks: a protected 3-hydroxyazetidine and 3-fluoro-2-methylphenol. This guide will first delve into the synthesis of these crucial precursors, followed by a comparative analysis of the primary etherification methodologies, and finally, the deprotection to yield the target compound.

Part 1: Synthesis of the Azetidine Core: N-Protected 3-Hydroxyazetidine

The 3-hydroxyazetidine core is a versatile intermediate, but its inherent reactivity necessitates the use of a protecting group on the nitrogen atom during synthesis and subsequent coupling reactions. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, each with its own advantages in terms of stability and cleavage conditions.

Synthesis of N-Benzhydryl-3-hydroxyazetidine

A common and industrially scalable route to a protected 3-hydroxyazetidine starts with the reaction of epichlorohydrin with a primary amine, such as benzhydrylamine or benzylamine.[1] The benzhydryl group is particularly advantageous due to its bulk, which can influence stereoselectivity in subsequent reactions, and its facile removal via hydrogenolysis.

A typical synthesis involves the reaction of benzhydrylamine with epichlorohydrin, followed by an in-situ cyclization to form the N-protected 3-hydroxyazetidine.[1]

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine [2]

  • Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in an organic solvent such as methanol or isopropanol.

  • Addition of Epichlorohydrin: Cool the solution and add epichlorohydrin (1.3 eq) dropwise, maintaining the temperature between 20-25°C.

  • Initial Reaction: Stir the mixture at 27 ± 2°C for approximately 48 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of benzhydrylamine.

  • Cyclization: Heat the reaction mixture to facilitate the cyclization to form 1-benzhydryl-3-hydroxyazetidine. In some industrial processes, this is achieved by passing the reaction solution through a microreactor at elevated temperatures (e.g., 230°C) and pressure.[2]

  • Isolation: After cooling, the product can be isolated. For purification, it is often converted to its hydrochloride salt by treatment with HCl.

Synthesis of N-Boc-3-hydroxyazetidine

The N-Boc protected 3-hydroxyazetidine is another crucial intermediate, favored for its stability under a wide range of reaction conditions and the relatively mild acidic conditions required for its removal.[3][4] It can be synthesized from 3-hydroxyazetidine hydrochloride or by a one-pot deprotection-protection sequence from an N-benzhydryl or N-benzyl protected precursor.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine from 3-Hydroxyazetidine Hydrochloride [5]

  • Reaction Setup: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in water.

  • Basification: Add sodium bicarbonate (a sufficient amount to neutralize the hydrochloride and act as a base) to the solution.

  • Boc-Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, e.g., 1.2 eq) in a suitable organic solvent like tetrahydrofuran (THF). Slowly add this solution to the aqueous basic mixture of 3-hydroxyazetidine.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25-30°C) for several hours (e.g., 12 hours).

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-hydroxyazetidine. The crude product can be purified by column chromatography.[6]

Experimental Protocol: One-Pot Deprotection-Protection to N-Boc-3-hydroxyazetidine [7]

  • Deprotection: Dissolve 1-(benzhydryl)-3-hydroxyazetidine (1.0 eq) in a mixed solvent of methanol and formic acid. Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenolysis: Carry out the reaction under a hydrogen atmosphere at a controlled temperature (e.g., 50 ± 5°C) until the benzhydryl group is completely cleaved.

  • Protection: After the deprotection is complete, filter off the catalyst. To the filtrate containing the free 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O).

  • Reaction and Isolation: Stir the reaction mixture until the Boc-protection is complete. The N-Boc-3-hydroxyazetidine can then be isolated and purified. This one-pot procedure avoids the isolation of the potentially unstable free 3-hydroxyazetidine.

Part 2: Synthesis of the Phenolic Component: 3-Fluoro-2-methylphenol

The second key starting material is 3-fluoro-2-methylphenol. This compound is a colorless to light yellow solid or liquid with a melting point in the range of 51-56°C and a boiling point of approximately 188°C.[8][9] Its synthesis is a critical step in the overall pathway. A common and effective method for its preparation is via the Sandmeyer reaction, starting from the readily available 2-methyl-3-nitrophenol.

Synthesis of 3-Fluoro-2-methylphenol via a Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[10][11] In this case, the synthesis would proceed through the following general steps:

  • Reduction of the Nitro Group: 2-methyl-3-nitrophenol is reduced to 3-amino-2-methylphenol.

  • Diazotization: The resulting amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Fluorination (Balz-Schiemann or similar): The diazonium salt is then converted to the corresponding fluoro derivative.

dot graph "Sandmeyer_Reaction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Synthetic pathway to 3-fluoro-2-methylphenol."

Part 3: Coupling of the Starting Materials: Ether Formation

With the two key building blocks in hand, the next critical step is the formation of the ether linkage between the N-protected 3-hydroxyazetidine and 3-fluoro-2-methylphenol. Two primary methods are widely employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers, involving the reaction of an alkoxide with an alkyl halide or sulfonate.[12] In the context of synthesizing 3-(3-fluoro-2-methylphenoxy)azetidine, this can be approached in two ways:

  • Route A: Activation of the hydroxyl group of N-protected 3-hydroxyazetidine (e.g., by converting it to a mesylate or tosylate) followed by reaction with the phenoxide of 3-fluoro-2-methylphenol.

  • Route B: Deprotonation of 3-fluoro-2-methylphenol to form the phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 3-position of the azetidine ring.

Route A is generally preferred as it avoids the use of a potentially reactive azetidinyl halide.

dot graph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Williamson ether synthesis pathway."

Experimental Protocol: Williamson Ether Synthesis (Illustrative)

  • Activation of the Azetidinol: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq). Slowly add methanesulfonyl chloride (1.2 eq) and allow the reaction to proceed to completion.

  • Formation of the Phenoxide: In a separate flask, dissolve 3-fluoro-2-methylphenol (1.1 eq) in a polar aprotic solvent (e.g., DMF or DMSO). Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C and stir until the evolution of hydrogen gas ceases.

  • Coupling Reaction: Add the solution of the activated azetidine to the phenoxide solution. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often milder alternative for the direct coupling of an alcohol and a pronucleophile (in this case, a phenol) with inversion of stereochemistry at the alcohol center.[13][14] This reaction is particularly useful when dealing with sensitive substrates. The reaction proceeds through the activation of the hydroxyl group of the N-protected 3-hydroxyazetidine with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

dot graph "Mitsunobu_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mitsunobu reaction for ether synthesis."

Experimental Protocol: Mitsunobu Reaction [15]

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3-fluoro-2-methylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent such as THF, cool the mixture to 0°C.

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 6-8 hours) until completion, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (e.g., NaH), sulfonyl chloride (e.g., MsCl)Triphenylphosphine, DEAD or DIAD
Conditions Often requires elevated temperaturesTypically proceeds at or below room temperature
Stereochemistry Inversion at the carbon bearing the leaving groupInversion at the alcohol carbon
Byproducts SaltsTriphenylphosphine oxide, reduced azodicarboxylate
Scope Broad, but can be limited by substrate sensitivityGenerally good for primary and secondary alcohols

Part 4: Final Deprotection

The final step in the synthesis is the removal of the nitrogen protecting group to yield the target 3-(3-fluoro-2-methylphenoxy)azetidine. The choice of deprotection method depends on the protecting group used.

N-Boc Deprotection

The Boc group is typically removed under acidic conditions.[4]

Experimental Protocol: N-Boc Deprotection [16]

  • Reaction Setup: Dissolve the N-Boc protected azetidine derivative in a suitable solvent such as dichloromethane or dioxane.

  • Acid Treatment: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: The product is typically isolated as its hydrochloride or trifluoroacetate salt after removal of the solvent and excess acid under reduced pressure. The free base can be obtained by neutralization with a suitable base.

N-Benzyl/N-Benzhydryl Deprotection

The benzyl and benzhydryl groups are most commonly removed by catalytic hydrogenolysis.[9]

Experimental Protocol: N-Benzyl/Benzhydryl Deprotection

  • Reaction Setup: Dissolve the N-protected azetidine derivative in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Conclusion

The synthesis of 3-(3-fluoro-2-methylphenoxy)azetidine is a multi-step process that hinges on the successful preparation of its key starting materials: a protected 3-hydroxyazetidine and 3-fluoro-2-methylphenol. The choice of protecting group for the azetidine nitrogen and the method for ether formation are critical decisions that will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. This guide has provided a comprehensive overview of the most common and effective strategies, complete with detailed experimental protocols, to empower researchers in their pursuit of this important synthetic target.

References

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Google Patents. CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

  • Patsnap. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Eureka. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Digital CSIC. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

  • University of Evansville. The Williamson Ether Synthesis. [Link]

  • International Formulae Group. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • University of Wisconsin-River Falls. The Williamson Ether Synthesis. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

  • ChemAnalyst. The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents.
  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Ruhr-Universität Bochum. Sandmeyer Trifluoromethylthiolation. [Link]

  • LOCKSS. SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PrepChem.com. Preparation of 2-methyl-3-nitrophenol. [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. [Link]

  • Sciencemadness Discussion Board. 2-methyl-3-nitrophenol. [Link]

  • Google Patents. CN102260143A - Production process for 3-fluorophenol.

Sources

Foundational

Introduction: The Ascendancy of a Strained Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Novel Azetidine-Based Compounds In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon therapeutic ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Novel Azetidine-Based Compounds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon therapeutic candidates is perpetual. Among the pantheon of heterocyclic structures, the azetidine ring—a four-membered, nitrogen-containing saturated heterocycle—has emerged as a "privileged scaffold".[1][2] Once considered a synthetic curiosity due to its inherent ring strain, the azetidine motif is now a celebrated component in a growing number of FDA-approved drugs, including the anti-inflammatory agent baricitinib and the oncology therapeutic cobimetinib.[3]

The value of the azetidine core lies in its unique confluence of physicochemical properties. Its conformational rigidity and sp3-rich character provide a well-defined three-dimensional exit vector for substituents, allowing for precise interaction with biological targets.[3][4] This structural constraint, a direct result of its approximately 25.4 kcal/mol of ring strain, also serves to enhance metabolic stability, improve aqueous solubility, and fine-tune pharmacokinetic profiles when compared to more flexible or larger heterocyclic systems.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond mere recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and biological evaluation of novel azetidine-based compounds. Our objective is to equip you with the foundational knowledge and practical methodologies required to confidently navigate this dynamic and promising frontier of pharmaceutical innovation.[3]

Part 1: Synthetic Strategies for Accessing Novel Azetidine Frameworks

The accessibility of diverse azetidine scaffolds is paramount to their exploration in drug discovery. The synthetic chemist's toolkit has expanded significantly from classical methods to powerful modern techniques that offer greater control and efficiency.

Foundational Strategy: Intramolecular Cyclization

The original and most fundamental approach to forming the azetidine ring is through intramolecular cyclization, typically via nucleophilic substitution.[5] This method involves a precursor molecule containing both the nitrogen nucleophile and a leaving group at the γ-position, facilitating a ring-closing reaction.

  • Causality and Experimental Choice: This strategy is chosen for its directness and reliability for simpler, unsubstituted or N-substituted azetidines. The choice of precursor is critical. While γ-amino halides are traditional starting points, they can be prone to side reactions. The use of a cyclic sulfate derived from 1,3-propanediol often provides a cleaner and more efficient reaction, as the sulfate is an excellent leaving group, and the reaction can be performed under basic aqueous conditions, which is advantageous for scalability and safety.[6]

  • Precursor Formation: In a round-bottom flask, dissolve 1,3-propanediol (1.0 eq) in an appropriate solvent like dichloromethane. Cool the solution to 0°C. Add thionyl chloride (SOCl₂) (2.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the 1,3-dichloropropane.

  • Amination: In a separate flask, dissolve benzylamine (2.5 eq) in a polar aprotic solvent such as acetonitrile. Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq). Add the 1,3-dichloropropane (1.0 eq) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C) for 12-24 hours. The second equivalent of benzylamine acts as a base to neutralize the HCl generated, driving the intramolecular cyclization to form the azetidine ring.

  • Purification: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-benzylazetidine.[5]

Modern Approaches: Photocycloadditions and C-H Amination

Modern synthetic chemistry offers more elegant and versatile routes to highly functionalized azetidines.

  • Aza Paterno-Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is a powerful tool for directly accessing substituted azetidines, often with high stereoselectivity.[5][7] The causality here is the use of light energy to overcome the activation barrier for the cycloaddition, allowing for the formation of the strained ring under mild conditions.[7]

  • Intramolecular C-H Amination: Transition-metal catalysis (e.g., using Rhodium or Palladium) enables the direct formation of the azetidine ring from acyclic amine precursors by forming a C-N bond at an unactivated C-H site.[5] This atom-economical approach avoids the need for pre-functionalized starting materials, representing a significant advance in synthetic efficiency.

Diagram: Overview of Azetidine Synthetic Strategies

G cluster_0 Synthetic Approaches to Azetidine Core Classical Intramolecular Cyclization Azetidine Substituted Azetidine Classical->Azetidine Modern Modern Methodologies Modern->Azetidine Precursor γ-Amino Halide or 1,3-Diol Derivative Precursor->Classical Base-mediated ring closure Imine Imine + Alkene Imine->Modern [2+2] Photocycloaddition (Aza Paterno-Büchi) AcyclicAmine Acyclic Amine Precursor AcyclicAmine->Modern Transition-Metal Catalyzed C-H Amination

Caption: Key synthetic routes to the azetidine scaffold.

Part 2: Self-Validating Protocols for Structural Characterization

The synthesis of a novel compound is incomplete without rigorous confirmation of its structure and purity. This section outlines the critical analytical techniques that form a self-validating system for your synthesized azetidine derivatives.

Primary Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural characterization for organic molecules.

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons. For the azetidine ring, the protons at C2/C4 are typically deshielded compared to those at C3 due to the adjacent nitrogen. The coupling constants (J-values) are diagnostic for stereochemistry: typically, Jcis (8.4-8.9 Hz) is larger than Jtrans (5.8-7.9 Hz).[8]

  • ¹³C NMR: Reveals the number and type of carbon atoms. The carbon atoms of the azetidine ring appear in the aliphatic region, with their specific shifts influenced by substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals, especially in complex derivatives, by revealing H-H and C-H correlations.

Table: Typical NMR Data for an N-Substituted Azetidine Ring
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical ¹H-NMR Multiplicity
C2/C43.2 - 3.850 - 60Triplet (t)
C32.0 - 2.515 - 25Quintet (quin)

Note: Values are approximate and can vary significantly based on substitution patterns and solvent.

Confirmation and Purity Assessment
  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula. The causality for its use is to validate that the elemental composition of the synthesized molecule matches the theoretical composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the molecule. For a successful synthesis, one would look for the appearance of characteristic azetidine C-N stretches and the disappearance of precursor bands (e.g., O-H from a diol or a leaving group signal).[9]

  • Chromatographic Purity (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, ideally >95% for biological testing. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and purification steps.[9]

Part 3: Biological Evaluation and Therapeutic Discovery

With a structurally confirmed and pure compound in hand, the next phase is to assess its biological activity. The diverse pharmacology of azetidines offers opportunities in numerous disease areas.[10]

A Generalized Workflow for Azetidine Drug Discovery

G Design Design & Synthesis of Azetidine Library Characterization Structural Characterization (NMR, MS) Design->Characterization PrimaryScreen Primary Biological Screening (e.g., MTT Assay) Characterization->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID HitID->Design Inactive, Redesign LeadOp Lead Optimization (SAR Studies) HitID->LeadOp Active Compound InVivo In Vivo Studies LeadOp->InVivo

Caption: A generalized workflow for azetidine-based drug discovery.

Prominent Therapeutic Applications

Azetidine derivatives have demonstrated significant potential across a range of diseases:

  • Oncology: Many azetidine-containing molecules exhibit potent anticancer activity by inhibiting key cellular pathways. For example, some derivatives act as inhibitors of the STAT3 signaling pathway, which is constitutively active in many cancers and drives proliferation and survival.[11]

  • Infectious Diseases: The azetidine scaffold is present in several antibacterial and antifungal agents.[10][11] Notably, some compounds show promise against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall.[11]

  • Central Nervous System (CNS) Disorders: The rigid structure of azetidines makes them ideal for designing ligands that target CNS receptors with high specificity, such as dopamine antagonists or GABA uptake inhibitors.[3][10][12]

Diagram: Inhibition of STAT3 Signaling by an Azetidine Compound

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (p) pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Inhibitor Azetidine Inhibitor Inhibitor->JAK INHIBITS

Caption: Azetidine inhibitor blocking the STAT3 signaling cascade.

Protocol: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

This protocol provides a reliable method for determining the cytotoxic effects of a novel azetidine compound on a cancer cell line (e.g., A549 lung carcinoma).[11]

  • Cell Seeding: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test azetidine compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle controls" (media with DMSO only) and "no treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Table: Representative Anticancer Activity Data
Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)
AZ-Cpd-01A549 (Lung)0.0850.05
AZ-Cpd-01HCT116 (Colon)0.0620.04
AZ-Cpd-01MCF-7 (Breast)0.1100.09
This is illustrative data based on the format found in literature.[11]

Conclusion and Future Directions

The azetidine scaffold has firmly transitioned from a synthetic challenge to a cornerstone of modern medicinal chemistry.[5] Its unique structural and physicochemical properties are being increasingly leveraged to design potent and selective therapeutics.[3][4] The continuous evolution of synthetic methodologies, particularly in stereoselective and green chemistry, is unlocking access to an ever-expanding chemical space of novel azetidine-containing molecules.[3] Future research will undoubtedly focus on incorporating this versatile scaffold into more complex molecular architectures, such as spirocycles and macrocycles, further pushing the boundaries of drug discovery and leading to the next generation of innovative medicines.[13]

References

  • Azetidines in medicinal chemistry: emerging applic
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Rising Therapeutic Potential of Novel Azetidine Deriv
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • PREPARATION AND SYNTHETIC APPLIC
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Bentham Science Publishers.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Azetidines in Drug Discovery. PharmaBlock.

Sources

Protocols & Analytical Methods

Method

High-Throughput Screening of Azetidine Libraries: An Application Note and Protocol Guide

Introduction: The Rising Prominence of Azetidines in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern medicinal chemistry.[1][2] Their growing popularity stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain and conformational rigidity of the azetidine scaffold offer a distinct three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of azetidine moieties into drug candidates has been shown to improve critical ADME (absorption, distribution, metabolism, and excretion) properties such as aqueous solubility and metabolic stability, making them attractive scaffolds for the design of novel therapeutics.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, underscoring their therapeutic relevance across a range of diseases, from oncology to inflammation.[1]

The increasing accessibility of diverse azetidine building blocks, driven by recent advances in synthetic chemistry, has enabled the creation of large, sophisticated azetidine-based compound libraries for high-throughput screening (HTS).[4][5][6][7] This guide provides a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting azetidine libraries, from initial assay development to hit validation and confirmation.

Part 1: Azetidine Library Design and Management

The quality and diversity of the compound library are foundational to the success of any HTS campaign.[8] For azetidine libraries, careful consideration of the synthetic routes and the strategic placement of functional groups is crucial for exploring relevant chemical space.

Library Sourcing and Synthesis

Azetidine libraries can be procured from commercial vendors or synthesized in-house.[9][10] Recent synthetic methodologies have made the generation of diverse azetidine scaffolds more accessible.[6][11] Key considerations include:

  • Scaffold Diversity: The library should encompass a range of azetidine cores with varied substitution patterns to maximize the exploration of structure-activity relationships (SAR).[3]

  • Stereochemistry: Given the importance of three-dimensionality in drug-target interactions, the inclusion of stereochemically defined azetidines is highly advantageous.[6]

  • Purity and Characterization: All compounds in the library must be of high purity (typically >95%) and fully characterized to avoid false positives and ensure the reproducibility of results.[12]

Compound Management and Plating

Proper handling and storage of the azetidine library are critical to maintaining compound integrity. Automated liquid handling systems are indispensable for accurately and efficiently preparing assay-ready plates.[13][14][15][16]

  • Storage: Compounds are typically stored in DMSO at -20°C or -80°C to minimize degradation.

  • Plating: Automated liquid handlers are used to dispense precise volumes of compounds into 384- or 1536-well microplates for screening.[14][17] It is crucial to minimize freeze-thaw cycles.

Part 2: Assay Development and Optimization for Azetidine Screening

A robust and reliable assay is the cornerstone of a successful HTS campaign.[8][18][19] The choice between a biochemical and a cell-based assay format depends on the biological target and the specific scientific question being addressed.[20][21]

Biochemical vs. Cell-Based Assays: A Strategic Choice
Assay Type Advantages Disadvantages Best Suited For
Biochemical High throughput, lower cost, direct measurement of target engagement, easier to troubleshoot.[21]Lacks physiological context, may miss compounds requiring metabolic activation.[21][22]Initial hit identification for well-characterized, purified targets (e.g., enzymes, receptors).[23]
Cell-Based More physiologically relevant, accounts for cell permeability and potential cytotoxicity, can identify modulators of signaling pathways.[21][22]Lower throughput, more complex, higher variability, potential for off-target effects.[21]Target validation, secondary screening, phenotypic screening, and assessing cellular toxicity.[18][22]
Assay Miniaturization and Optimization

To accommodate large-scale screening, assays are typically miniaturized to 384- or 1536-well formats.[17][19] This process requires careful optimization of several parameters:

  • Reagent Concentrations: Titration of all assay components (e.g., enzyme, substrate, cells) to achieve a robust signal-to-background ratio.

  • Incubation Times and Temperatures: Optimization to ensure the reaction reaches a steady state or optimal endpoint.

  • DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO from the compound addition, typically ≤1%.[8]

Protocol: Assay Validation and Quality Control

A critical step before initiating a full-scale screen is to perform a "dry run" or pilot screen to validate the assay's performance and robustness.[19] The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.[8][18]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable for screening
< 0Not suitable for screening

Part 3: The High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed for speed, precision, and reproducibility.[14][16]

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Plating Compound Library Plating Compound_Addition Compound Addition Compound_Plating->Compound_Addition Assay_Reagent_Prep Assay Reagent Preparation Reagent_Dispensing Reagent Dispensing Assay_Reagent_Prep->Reagent_Dispensing Reagent_Dispensing->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Acquisition Data Acquisition & Normalization Signal_Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification

Caption: A generalized workflow for high-throughput screening.

Protocol: Automated Primary HTS

This protocol outlines a generalized automated HTS process using a 384-well plate format.

  • Plate Preparation: Using an automated liquid handler, dispense assay-specific reagents (e.g., cells, enzymes, buffers) into all wells of a 384-well microplate.

  • Compound Transfer: Utilize a high-precision liquid handler (e.g., acoustic dispenser or pintool) to transfer a small volume (typically 20-50 nL) of each compound from the source plate to the assay plate. Include positive and negative controls on each plate.

  • Incubation: Incubate the assay plates for the optimized time and at the appropriate temperature to allow for compound-target interaction.

  • Signal Generation: Add any necessary detection reagents (e.g., fluorescent substrate, luciferase) to all wells.

  • Data Acquisition: Read the plates using a microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).

Part 4: Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine "hits" while minimizing false positives and negatives.[8][23][24]

Data Normalization and Quality Control

Raw data from each plate must be normalized to account for plate-to-plate and within-plate variability.[25][26][27] Common normalization methods include:

  • Percent Inhibition/Activation: Normalizing to the positive and negative controls on each plate.

  • Z-Score or B-Score: Statistical methods that account for the distribution of the data on each plate.[25]

During the screen, it is essential to continuously monitor the Z'-factor and other quality control metrics for each plate to ensure data quality.[24]

Hit Selection Criteria

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary assay. The hit selection threshold is typically set based on the distribution of the screening data, often defined as a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).

Part 5: Hit Confirmation and Triage

A significant percentage of initial hits from a primary screen can be false positives.[28] Therefore, a rigorous hit confirmation and triage process is essential to focus resources on the most promising compounds.[12]

Hit_Triage Primary_Screen Primary HTS Hits Reconfirmation Re-test in Primary Assay Primary_Screen->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR_Expansion SAR by Analogs Orthogonal_Assay->SAR_Expansion Lead_Candidates Lead Candidates SAR_Expansion->Lead_Candidates

Caption: A typical hit confirmation and triage workflow.

Protocol: Hit Confirmation and Dose-Response Analysis
  • Cherry-Picking: Select the initial hits from the primary screen and re-array them into a new plate.

  • Re-testing: Re-test the selected compounds in the primary assay to confirm their activity.

  • Dose-Response: For confirmed hits, perform a dose-response analysis by testing a range of concentrations (typically an 8- to 10-point serial dilution) to determine the potency (IC50 or EC50) of the compound.

Secondary and Orthogonal Assays

Confirmed hits should be evaluated in a secondary or orthogonal assay to:

  • Confirm Mechanism of Action: Use a different assay format to verify that the compound's activity is target-specific.

  • Eliminate False Positives: Identify compounds that interfere with the primary assay technology (e.g., autofluorescence).

  • Assess Cellular Activity: For hits from a biochemical screen, test for activity in a relevant cell-based assay.[21]

Structure-Activity Relationship (SAR) by Analogs

To gain initial insights into the SAR, commercially available analogs of the confirmed hits can be purchased and tested.[12] This can help to identify the key structural features responsible for the observed activity and guide future medicinal chemistry efforts.

Conclusion

High-throughput screening of azetidine libraries offers a powerful approach to discovering novel chemical probes and starting points for drug discovery programs. The unique structural and physicochemical properties of azetidines make them a valuable addition to any screening collection.[1][3] By combining a high-quality, diverse azetidine library with a robust and well-validated HTS assay, followed by a rigorous hit confirmation process, researchers can significantly increase the probability of identifying promising lead compounds. The protocols and guidelines presented in this document provide a solid framework for the successful implementation of HTS campaigns targeting this important class of heterocycles.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). National Center for Biotechnology Information.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). National Center for Biotechnology Information.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Biomedical Science.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (n.d.). BenchChem.
  • High-throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • What's the Difference Between Biochemical and Cell-Based HTS Assays?. (2026, March 5). BellBrook Labs.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025, June 11). Journal of the American Chemical Society.
  • Rank ordering plate data facilitates data visualization and normalization in high throughput screening. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (n.d.). BenchChem.
  • Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. (2023, August 12). Medium.
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse.
  • Azetidines. (n.d.). Enamine.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (n.d.). National Center for Biotechnology Information.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today.
  • High Throughput Screening Automation for Faster, More Reliable Results. (2026, January 28). Aumintec.
  • Streamline liquid handling with automation. (n.d.). INTEGRA Biosciences.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Providien.
  • The Best Automated Liquid Handling Systems of 2026. (2024, May 28). LabX.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). National Center for Biotechnology Information.
  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Southern Research.
  • High Throughput Screening. (n.d.). Sygnature Discovery.
  • High-Throughput Screening (HTS). (n.d.). Beckman Coulter Life Sciences.
  • Statistical practice in high-throughput screening data analysis. (2006, February 15). PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Journal of Medicinal and Chemical Sciences.
  • Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen.
  • Hit Discovery & Confirmation for Early Drug Discovery. (n.d.). Sigma-Aldrich.
  • Using visible light to make pharmaceutical building blocks. (2024, July 2). ScienceDaily.
  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021, November 13). Journal of Chemical Information and Modeling.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. (n.d.). BenchChem.
  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008, January 23). PubMed.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. (2025, August 6). ResearchGate.
  • Quality control of HCS-HTS fluorescence imaging systems. (2024, January 12). Argolight.
  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025, November 27). National Center for Biotechnology Information.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Opentrons.
  • High-throughput Synthesis of Azide Libraries Suitable for Direct "Click" Chemistry and in Situ Screening. (n.d.). PubMed.

Sources

Application

Application Note: 3-(3-Fluoro-2-methylphenoxy)azetidine as a Privileged Scaffold in Rational Drug Design

Executive Summary & Structural Rationale In the perpetual pursuit of expanding druggable chemical space, optimizing the physicochemical properties of small molecules is paramount. Historically, basic secondary and tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the perpetual pursuit of expanding druggable chemical space, optimizing the physicochemical properties of small molecules is paramount. Historically, basic secondary and tertiary amines embedded in flexible alkyl chains (e.g., phenoxy-propylamines like atomoxetine) have dominated the CNS and monoamine-modulator landscape. However, these flexible chains often incur a high entropic penalty upon receptor binding and present liabilities regarding metabolic stability (CYP450 oxidation) and cardiovascular safety (hERG channel inhibition).

The fragment 3-(3-Fluoro-2-methylphenoxy)azetidine (CAS: 2228822-67-9) circumvents these historic pitfalls through intelligent structural constraints[1].

  • The Azetidine Core: The puckered, four-membered saturated nitrogen heterocycle serves to conformationally restrict the phenoxy vector. This constraint dramatically reduces the entropic cost of binding, leading to elevated target affinity. Furthermore, replacing larger piperidine or pyrrolidine rings with an azetidine lowers the total topological polar surface area (TPSA), lipophilicity (LogD), and intrinsic basicity (pKa), effectively mitigating hERG toxicity liabilities[2].

  • The 3-Fluoro-2-methylphenoxy Motif: The ortho-methyl group induces a rigid steric clash, forcing a defined dihedral angle that pushes the azetidine ring out of the planar phenyl space. Simultaneously, the meta-fluorine atom acts as a metabolic shield, blocking the primary sites of cytochrome P450-mediated aromatic hydroxylation.

Together, these modifications form a "privileged scaffold," engineered to shift drug clearance away from competitive CYP pathways toward alternative routes (e.g., hydrolase-mediated clearance), thus drastically reducing drug-drug interaction (DDI) risks[3].

Physicochemical Profiling & Predictive DMPK Metrics

To effectively integrate this scaffold into in silico docking and lead-optimization campaigns, it is critical to map its baseline parameters. The table below outlines the core properties that make 3-(3-Fluoro-2-methylphenoxy)azetidine an ideal fragment-based drug discovery (FBDD) starting point[4].

ParameterValue / MetricMedicinal Chemistry Implication
Molecular Weight (MW) 181.21 g/mol High ligand efficiency; leaves >300 Da budget for exit vector expansion.
Predicted LogP 1.8 – 2.1Ideal lipophilicity balance for CNS penetrance and aqueous solubility.
H-Bond Donors/Acceptors 1 / 2Adheres strictly to Lipinski’s limits; optimal for lipid membrane traversal.
Topological Polar Surface Area ~21.2 ŲExtremely low TPSA ensures robust blood-brain barrier (BBB) penetration.
Fraction sp³ (Fsp³) 0.40High 3D structural complexity compared to flat aromatic bioisosteres.
Primary Clearance Pathway Non-CYP (Hydrolase/Renal)High hepatocyte stability and low potential for clinical DDI liabilities.

Experimental Protocol: Strategic N-Derivatization Workflow

The secondary amine of the azetidine ring acts as the primary "exit vector" for structure-activity relationship (SAR) exploration. Below is a self-validating, generalized protocol for the N-alkylation of 3-(3-Fluoro-2-methylphenoxy)azetidine.

Rationale for Experimental Choices (Causality)
  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature optimally solvates the azetidine while accelerating S_N2 kinetics.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is favored over standard triethylamine (TEA). The enhanced steric bulk of DIPEA restricts it from acting as a competing nucleophile, ensuring chemoselectivity toward the azetidine nitrogen.

  • Self-Validation/QC: Reaction completeness is not blindly assumed via time; it is strictly gated by real-time LC-MS monitoring tracking the depletion of the native azetidine peak.

Step-by-Step Methodology

Step 1: Reagent Preparation and Freebasing

  • In an oven-dried, argon-flushed 20 mL reaction vial, suspend 3-(3-Fluoro-2-methylphenoxy)azetidine hydrochloride (1.0 equiv., typically 0.5 mmol) in 3.0 mL of anhydrous DMF.

  • Add DIPEA (3.0 equiv., 1.5 mmol) dropwise at 0 °C. Mechanistic note: The excess base neutralizes the hydrochloride salt, generating the active free-base nucleophile in situ.

  • Stir at 0 °C for 15 minutes.

Step 2: Electrophilic Coupling 4. Dissolve the chosen electrophile (e.g., an aryl-alkyl halide or sulfonate ester, 1.1 equiv.) in 1.0 mL of anhydrous DMF and add dropwise to the reaction mixture. 5. Allow the vessel to warm to room temperature (22 °C), then heat to 60 °C using an aluminum heating block for 4 to 12 hours.

Step 3: Self-Validating Quality Control 6. Extract a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and inject into the LC-MS. 7. Validation Gate: Confirm the complete disappearance of the starting material mass signal (


 182.1 

) and the emergence of the product-specific

. If the starting material persists

, spike with an additional 0.2 equiv. of electrophile and heat for 2 further hours.

Step 4: Quench and Purification 8. Upon confirmed completion, quench the reaction by pouring into 15 mL of ice-cold saturated aqueous


.
9. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic phases with 5% aqueous LiCl (

mL) to purge residual DMF. 10. Dry the organics over anhydrous

, filter, and concentrate in vacuo. 11. Purify via flash column chromatography (Silica gel, continuous gradient of 0-10% Methanol in Dichloromethane containing 0.1% aqueous ammonia) to yield the pure N-functionalized lead compound.

Systems Integration & Screening Visualization

The rational design process utilizing this scaffold is highly integrated. By tracking structural modifications through orthogonal DMPK and biophysical assays, drug development teams can bypass late-stage clinical failures.

DrugDesign Start 3-(3-Fluoro-2-methylphenoxy) azetidine Scaffold Deriv N-Alkylation/Amination (Exit Vector Exploration) Start->Deriv Synthetic Integration Metab Metabolic Shift (Hydrolase vs. CYP450) Deriv->Metab ADME Assays Bind Target Affinity (Restricted Conformation) Deriv->Bind SPR/DSF Assays Tox Tox Profiling (hERG/Phospholipidosis) Deriv->Tox Electrophysiology Lead Optimized Lead Compound (Enhanced PK/PD Profile) Metab->Lead Bind->Lead Tox->Lead

Caption: Workflow for 3-(3-Fluoro-2-methylphenoxy)azetidine integration in rational drug design.

References

  • United States Patent Office. "3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament" US12115157B2, Google Patents.
  • American Chemical Society. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry, 2026. Available at:[Link]

Sources

Method

Application Note: Integrating Fluorinated Azetidines into Oncology Drug Design and Synthesis

Executive Summary The incorporation of four-membered nitrogenous heterocycles into antineoplastic agents has historically been limited by synthetic bottlenecks and suboptimal metabolic stability. However, recent advances...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of four-membered nitrogenous heterocycles into antineoplastic agents has historically been limited by synthetic bottlenecks and suboptimal metabolic stability. However, recent advances in organofluorine chemistry have established fluorinated azetidines as privileged scaffolds in oncology drug development[1],[2]. Strategic fluorination of the azetidine ring dramatically alters its physicochemical profile—modulating amine basicity (pKa), increasing lipophilicity (LogP), dictating ring pucker conformation, and shielding the molecule from oxidative metabolism[3],[4].

This application note explores the deployment of fluorinated azetidines in modern cancer therapeutics, detailing their use as potent tubulin polymerization inhibitors, Selective Estrogen Receptor Degraders (SERDs), and novel structural linkers in Proteolysis Targeting Chimeras (PROTACs). Furthermore, we provide self-validating experimental protocols for the synthesis and biological validation of these molecular entities.

Mechanistic Rationale: The Physicochemical "Fluorine Effect"

The rational design of fluorinated azetidines is rooted in deep structural biology and pharmacokinetics:

  • pKa Tuning and Membrane Permeability: The strong electron-withdrawing inductive effect of fluorine atoms at the 3-position of the azetidine ring decreases the pKa of the constituent basic nitrogen. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of uncharged molecules, which directly enhances passive cellular permeability and intracellular drug accumulation[4].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target amine adjacent sites for N-dealkylation. Fluorine substitution blocks these metabolically labile sites. For example, chiral fluorinated azetidin-2-ones exhibit significantly higher human-microsomal metabolic stability compared to traditional vascular disrupting agents like combretastatin A-4 (CA-4)[1].

  • Conformational Locking: The highly polarized C–F bond induces favorable dipole-charge interactions (e.g.,

    
     charge–dipole interactions) that dictate the stereochemical ring pucker, orienting the molecule optimally for target receptor binding[3].
    

Key Oncological Applications

Chiral Fluorinated Azetidin-2-ones as Tubulin Inhibitors

Microtubule disruption remains a highly validated strategy for solid tumors. Small-molecule fluorinated azetidin-2-ones act as potent tubulin polymerization inhibitors. Specifically, compound derivatives (such as compound 18 developed by Fudan University) exhibit sub-nanomolar to low-nanomolar


 values (1.0–3.6 nM) against drug-resistant cancer cell lines. Mechanistically, these compounds arrest the cell cycle in the G2/M phase, induce cellular apoptosis, and suppress tumor angiogenesis with low systemic toxicity[1].
Azetidine Sulfonyl Fluorides (ASFs) in Targeted Protein Degradation

The advent of Azetidine Sulfonyl Fluorides (ASFs) has opened a new chemical space for PROTACs. ASFs behave as precursors to highly reactive carbocations via an unusual defluorosulfonylation (deFS) reaction pathway[2],[5]. Activated under mild thermal conditions (60 °C), ASFs couple with a wide range of nucleophiles. When conjugated with E3 ligase recruiters (like pomalidomide), ASFs serve as rigid, metabolically stable linkers that enhance the formation of the Ternary Complex between the E3 ligase and the oncogenic Protein of Interest (POI)[2].

PROTAC POI Targeted Oncogene (Protein of Interest) Ternary Ternary Complex (Proximity Induction) POI->Ternary Target Binding PROTAC ASF-Linked PROTAC (Fluorinated Azetidine) PROTAC->Ternary Rigid ASF Linker E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ligase Recruitment Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Apoptosis

Fig 1: ASF-linked PROTAC mechanism inducing targeted oncogene ubiquitination and degradation.

SERDs in ER-Positive Breast Cancer

Fluorinated azetidine moieties are heavily utilized in the development of Selective Estrogen Receptor Degraders (SERDs). For instance, 2H-chromene derivatives equipped with a 3-(fluoromethyl)azetidin-1-yl side chain demonstrate potent estrogen receptor degradation capabilities, effectively addressing resistant mechanisms in ER-positive breast cancer[6].

Quantitative Bioactivity of Selected Fluorinated Azetidines

The following table summarizes the pharmacological parameters of critical fluorinated azetidine species utilized in recent oncology drug discovery paradigms:

Compound ClassPrimary Oncological TargetPotency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ EC{50})
Key Physicochemical BenefitRef.
Chiral Fluorinated Azetidin-2-one (Cmpd 18) Tubulin Polymerization1.0 – 3.6 nMEvades multidrug resistance; high aqueous solubility.[1]
Fluorinated 2-Azetines (Cyclobutenes) Undisclosed (HL-60 Tumor Line)~0.41 µMSynthetic handle for functionalization; strong cellular cytotoxicity.[7]
Fluoromethylazetidine 2H-chromenes Estrogen Receptor (SERD)High target degradationExtended receptor occupancy; prevents SERM agonistic activity.[6]
ASF-Pomalidomide Conjugates Cereblon E3 Ligase (PROTACs)Varies by POIMild thermal coupling (deFS); eliminates flexible linker constraints.[2]

Experimental Protocols

The following workflows outline the synthesis of PROTAC linkers via ASFs and the downstream biological validation of azetidine-based tubulin inhibitors. These protocols are designed with strict self-validating checkpoints.

Workflow Step1 1. ASF Precursor Activation Temp: 60°C Reagent: Azetidine Sulfonyl Fluoride Step2 2. deFS Coupling Pathway Nucleophilic Addition E3 Ligase Recruiter (e.g., Pomalidomide) Step1->Step2 Mild Thermal Carbocation Generation Step3 3. LC-MS Quality Control Self-Validating Check Absence of unreacted ASF m/z peak Step2->Step3 Crude PROTAC Intermediate Step4 4. In Vitro Viability Assay Cell lines: HL-60 / MCF-7 Readout: Target Degradation & IC50 Step3->Step4 >95% Purified Conjugate

Fig 2: Sequential workflow for the synthesis and validation of ASF-derived antineoplastic compounds.

Protocol A: Synthesis of PROTACs via Defluorosulfonylation (deFS) of Azetidine Sulfonyl Fluorides (ASFs)

Causality Context: Traditional SuFEx (Sulfur(VI) Fluoride Exchange) requires harsh anionic conditions or specialized catalysts. By heating ASFs to precisely 60°C, the sulfonyl fluoride motif acts uniquely as a carbocation precursor (deFS pathway), allowing highly localized and predictable nucleophilic coupling with E3 ligase recruiters[2].

Materials:

  • Azetidine Sulfonyl Fluoride (ASF) building block (stored at -20°C)[2].

  • Nucleophile (e.g., target POI ligand or Pomalidomide derivative).

  • Solvent: Hexafluoroisopropanol (HFIP) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the nucleophile (1.0 equiv, 0.5 mmol) in 2.0 mL of HFIP.

  • ASF Addition: Introduce the ASF reagent (1.2 equiv, 0.6 mmol) to the solution. Note: Ensure the ASF is fully thawed to room temperature before opening to prevent moisture condensation, which can cause premature hydrolysis of the S-F bond.

  • Thermal Activation: Seal the tube and heat the reaction mixture to exactly 60°C in an oil bath. Maintain stirring for 12 hours. The precise 60°C threshold provides enough kinetic energy to generate the necessary carbocation without triggering off-target SuFEx degradation[2].

  • Self-Validating Checkpoint (In-Process QC): At t=4h and t=12h, withdraw a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Validation metric: The reaction is deemed complete only when the m/z signal corresponding to the unreacted ASF starting material is completely extinguished, and the[M+H]+ peak of the target conjugate is dominant.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure azetidine-linked conjugate.

Protocol B: Validation of Fluorinated Azetidines as Tubulin Polymerization Inhibitors

Causality Context: To confirm that the cytotoxicity of your synthesized fluorinated azetidin-2-one (e.g., similar to compound 18)[1] stems mechanistically from microtubule disruption rather than generalized toxicity, this cell-free fluorescent assay tracks tubulin nucleation and elongation in real time.

Materials:

  • Porcine brain tubulin (>99% pure), reconstituted in PIPES buffer.

  • Fluorescent reporter (e.g., DAPI or specialized tubulin-binding fluorophore).

  • Controls: Paclitaxel (Polymerization Enhancer), Combretastatin A-4 (Polymerization Inhibitor)[1].

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

  • Compound Distribution: Aliquot 5 µL of the fluorinated azetidine test compound (at varying concentrations: 1 nM to 1 µM) into designated wells. Add 5 µL of CA-4 to positive control wells, and 5 µL of Paclitaxel to negative control wells. Use 5 µL of DMSO (1%) for the vehicle control.

  • Tubulin Addition: Rapidly add 45 µL of the cold tubulin reaction mix (Tubulin, GTP, and fluorescent reporter in PIPES buffer) to all wells.

  • Kinetic Readout: Immediately place the plate into a fluorometric microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Interpretation & Validation:

    • Self-Validating Check: The Paclitaxel curve must show an immediate, sharp increase in fluorescence (hyper-polymerization), while the vehicle control should show a standard sigmoidal nucleation-elongation curve.

    • If the fluorinated azetidine is an effective inhibitor, its kinetic curve will mirror CA-4, demonstrating a flat or severely blunted fluorescence curve, confirming the mechanistic suppression of tubulin polymerization[1].

References

1.1. European Journal of Medicinal Chemistry / PubMed (NIH). 2.2. Journal of the American Chemical Society (ACS). 3.5. ChemRxiv. 4.6. Google Patents / WIPO. 5.3. ResearchGate. 6.4. ResearchGate. 7.7. Organic Letters (ACS).

Sources

Application

Application Note: Functional Utilization of 3-Phenoxyazetidines as Scaffolds for Antibacterial Agents

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Focus: Synthetic strategies, mechanistic validation, and evaluation of 3-phenoxyazetidine derivatives in targeting the bacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Focus: Synthetic strategies, mechanistic validation, and evaluation of 3-phenoxyazetidine derivatives in targeting the bacterial FASII pathway.

Introduction and Mechanistic Rationale

The escalation of multidrug-resistant (MDR) bacterial infections necessitates the exploration of unexploited drug targets and structurally unique chemical spaces. One of the most compelling approaches is the disruption of the bacterial Type II Fatty Acid Synthesis (FASII) pathway. Unlike the mammalian FASI system, which relies on a single multifunctional megasynthase, the bacterial FASII pathway is composed of discrete, standalone enzymes.

Among these enzymes, FabI (enoyl-acyl carrier protein reductase) acts as the rate-limiting step in the elongation cycle, using NAD(P)H to reduce the double bond in trans-2-enoyl-ACP[1]. Because FabI is highly conserved in critical pathogens like Staphylococcus aureus and Burkholderia pseudomallei, but distinct from human lipid biosynthesis machinery, it offers an optimal target for narrow-spectrum antibiotics that spare the commensal microbiome[2].

Recent drug discovery campaigns have identified 3-phenoxyazetidine and its derivatives as highly modular chemical precursors for building potent FabI inhibitors[1]. The constrained, four-membered azetidine ring imposes a defined three-dimensional vector on the phenoxy side-chain, facilitating deep insertion into the hydrophobic binding pocket of the FabI–NADH complex while optimizing metabolic stability[3].

MoA N1 Malonyl-CoA (FASII Initiation) N2 Trans-2-enoyl-ACP (Intermediate) N1->N2 Multiple steps N3 FabI (Enoyl-ACP Reductase) N2->N3 N4 Acyl-ACP (Elongated Fatty Acid) N3->N4 NADH dependent reduction N5 Bacterial Cell Membrane (Phospholipids) N4->N5 Chain termination N6 3-Phenoxyazetidine Derivatives N6->N3 Competitive Inhibition

Mechanism of action for 3-phenoxyazetidine derivatives targeting bacterial FabI.

Chemical Synthesis Workflow

The synthesis of the 3-phenoxyazetidine core relies on sequential protection, activation, nucleophilic substitution, and rigorous deprotection[4]. The following protocol ensures scalable, high-yield generation of the functionalized core, which can be subsequently coupled to various acrylamide or heterocycle warheads[1].

Protocol A: Preparation of the 3-Phenoxyazetidine Core

Step 1: Mesylation of the Azetidinol Precursor

  • Procedure: To a solution of 1-benzhydryl-3-azetidinol and triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) dropwise[4]. Stir for 1 hour at 0 °C, then warm to room temperature (RT) for 4 hours.

  • Causality & Expertise: Conversion of the free hydroxyl group to a mesylate creates an excellent leaving group, preparing the sterically constrained carbon for substitution. DCM acts as a premium aprotic solvent here, solubilizing the bulky benzhydryl substrate at low temperatures without risking unwanted solvolysis.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

  • Procedure: Prepare a sodium phenoxide solution by treating substituted phenol with a strong base (e.g., NaH) in anhydrous DMF. Introduce the 1-benzhydryl-3-mesyloxyazetidine intermediate. Elevate the reaction temperature to 80 °C and stir for 12 hours[4].

  • Causality & Expertise: The displacement of the mesylate group by phenoxide requires elevated thermal input (80 °C) in a highly polar aprotic solvent (DMF). This overcomes the severe steric hindrance and angle strain inherent to the four-membered azetidine ring, thereby driving the required SN2 kinetics. The choice of the robust N-benzhydryl protecting group prevents premature deprotection under these strongly basic, high-temperature conditions[5].

Step 3: Catalytic Hydrogenolysis (Deprotection)

  • Procedure: Isolate the protected intermediate via chromatography. Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and introduce a 10% palladium on carbon (Pd/C) catalyst. Subject the slurry to an H₂ atmosphere (Parr shaker at 20–40 psig) for 4 hours[5]. Filter through Celite.

  • Causality & Expertise: Catalytic hydrogenolysis cleanly severs the N-benzhydryl bond to liberate the secondary amine, without disturbing the newly forged aryl ether linkage[4]. Ethyl acetate is preferred as it minimizes the risk of catalyst poisoning and side-reactions observed with chlorinated solvents.

SynthesisWorkflow A 1-Benzhydryl-3-azetidinol (Starting Material) B Mesylation MsCl, Et3N, DCM (0 °C to RT) A->B C 1-Benzhydryl-3-mesyloxyazetidine (Activated Intermediate) B->C D Nucleophilic Substitution Phenol, Base, DMF (80 °C) C->D E 1-Benzhydryl-3-phenoxyazetidine (Protected Product) D->E F Catalytic Hydrogenolysis H2, Pd/C, EtOAc E->F G 3-Phenoxyazetidine (Final Core Scaffold) F->G

Stepwise synthetic workflow for the preparation of 3-phenoxyazetidine cores.

Biological Evaluation and Assay Validation

To establish the efficacy of novel 3-phenoxyazetidine-derived compounds, assays must interrogate both target engagement at the enzymatic level and phenotypic cellular inhibition.

Protocol B: FabI Kinetic Inhibition Assay and Cellular MIC

1. FabI Enzymatic Inhibition Assay (IC₅₀)

  • System Design: The reaction monitors the FabI-catalyzed oxidation of NADH to NAD⁺ (measurable by a decrease in absorbance at 340 nm).

  • Execution: Prepare a master mix containing 50 mM PIPES (pH 6.8), 200 µM NADH, and 50 µM trans-2-enoyl-ACP. Add 10 nM of purified recombinant S. aureus FabI enzyme. Initiate the reaction and track initial velocities via a microplate reader over 10 minutes.

  • Self-Validating Step: Incorporate Triclosan or Debio 1452 as a positive reference inhibitor[3]. Conduct no-enzyme blanks to rule out compound autofluorescence or precipitation.

2. Minimum Inhibitory Concentration (MIC) Determination

  • System Design: Utilize standard CLSI broth microdilution methodologies in Mueller-Hinton Broth (MHB).

  • Execution: Prepare two-fold serial dilutions of the 3-phenoxyazetidine compound (from 64 µg/mL to 0.015 µg/mL). Inoculate with S. aureus ATCC 29213 to yield a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37 °C for 18 hours.

  • Self-Validating Step: Crucially, alongside wild-type S. aureus, researchers must test an isogenic mutant strain overexpressing the fabI gene or harboring a fabV gene replacement. A corresponding increase in the MIC against the fabI overexpression strain confirms that the primary mechanism of cellular death is explicitly due to FabI inhibition, rejecting off-target promiscuity.

Quantitative Data Summary

The table below outlines a comparative activity profile modeling structurally related analogs leveraging the 3-phenoxyazetidine core. As shown, modifications specifically targeting the azetidine nitrogen yield highly potent, narrow-spectrum antibacterial agents.

Compound Class / ModificationTarget Pathogen RelevanceFabI IC₅₀ (nM)S. aureus WT MIC (µg/mL)S. aureusfabI++ MIC (µg/mL)
Unsubstituted 3-phenoxyazetidineCore Scaffold (Inactive)> 50,000> 64> 64
N-Acrylamide-3-phenoxyazetidineS. aureus[1]45 ± 50.516
N-Heterocyclic 3-phenoxyazetidineS. aureus, B. pseudomallei12 ± 20.068
Triclosan (Positive Control)Broad Spectrum Reference[1]250 ± 150.252

Note: Increased MIC in the fabI++ strain confirms on-target FabI inhibition for the derivatives, validating the mechanism of action.

References

  • [2] Title: An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections Source: ACS Publications URL:[Link]

  • [5] Title: EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives Source: Google Patents URL:

  • [3] Title: Staphylococcus aureus Utilizes Host-Derived Lipoprotein Particles as Sources of Fatty Acids Source: American Society for Microbiology (ASM) URL:[Link]

  • [1] Title: WO2011061214A1 - Novel heterocyclic acrylamides and their use as pharmaceuticals Source: Google Patents URL:

Sources

Method

Application Note: A Comprehensive Guide to the Chiral Separation of 3-(3-Fluoro-2-methylphenoxy)azetidine Enantiomers

Introduction The principle of chirality is a cornerstone of modern pharmaceutical development, as the spatial arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. Aze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The principle of chirality is a cornerstone of modern pharmaceutical development, as the spatial arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological properties. Azetidine scaffolds are increasingly incorporated into drug candidates due to their unique three-dimensional structure, which can improve physicochemical properties and biological activity.[1][2] The compound 3-(3-Fluoro-2-methylphenoxy)azetidine is a key chiral intermediate whose enantiomeric purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or unforeseen toxicity.[3] Therefore, robust and efficient analytical methods for the separation and quantification of its enantiomers are paramount.

This technical guide provides a detailed protocol for the chiral separation of 3-(3-Fluoro-2-methylphenoxy)azetidine enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide step-by-step protocols for both analytical and preparative-scale separations.

Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful separation method. 3-(3-Fluoro-2-methylphenoxy)azetidine possesses a basic azetidine nitrogen, which will be protonated at acidic pH. The molecule also contains a fluorinated aromatic ring, contributing to its lipophilicity. These features guide the selection of an appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with aromatic and heterocyclic moieties.[4][5]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely adopted technique for chiral separations due to its versatility and the availability of a diverse range of CSPs.[6] For 3-(3-Fluoro-2-methylphenoxy)azetidine, a normal phase HPLC method is proposed, as it often provides superior selectivity for this class of compounds.

Method Development Workflow

The development of a robust chiral HPLC method is a systematic process. The following workflow is recommended:

Chiral HPLC Method Development Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Amylose & Cellulose-based) MP_Screen Mobile Phase Screening (Hexane/Alcohol) CSP_Screen->MP_Screen Select best CSP Alcohol_Opt Alcohol Modifier Optimization (IPA vs. EtOH) MP_Screen->Alcohol_Opt Initial Separation Additive_Opt Additive Optimization (e.g., 0.1% DEA) Alcohol_Opt->Additive_Opt Fine-tune selectivity Flow_Rate_Opt Flow Rate & Temperature Optimization Additive_Opt->Flow_Rate_Opt Improve peak shape & resolution Validation Method Validation (Robustness, Linearity, etc.) Flow_Rate_Opt->Validation Final Method

Caption: A generalized workflow for chiral HPLC method development.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Sample Preparation:

  • Dissolve the racemic 3-(3-Fluoro-2-methylphenoxy)azetidine in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA) 250 x 4.6 mm, 5 µmPolysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[4] The aromatic and carbamate groups on the selector can engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions with the analyte.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)A non-polar mobile phase enhances the interactions between the analyte and the polar CSP. IPA is a common alcohol modifier. DEA is a basic additive that improves peak shape and reduces tailing for basic compounds like azetidines by competing for active sites on the silica surface.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 25 °CTemperature can affect selectivity; starting at ambient temperature is a common practice.[9]
Detection UV at 254 nmThe aromatic ring in the analyte should provide sufficient UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Supercritical Fluid Chromatography (SFC) Protocol

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced solvent consumption, and lower backpressure.[10][11] It is particularly well-suited for preparative-scale purifications.

Logical Relationship in SFC Method Development

SFC Method Development Logic Analyte Racemic Analyte (3-(3-Fluoro-2-methylphenoxy)azetidine) CSP Chiral Stationary Phase (e.g., Amylose-based) Analyte->CSP Separation Enantiomeric Separation CSP->Separation Mobile_Phase Mobile Phase (CO2 + Co-solvent) Co_Solvent Co-solvent (e.g., Methanol) Mobile_Phase->Co_Solvent Mobile_Phase->Separation Additive Additive (e.g., DEA) Co_Solvent->Additive Additive->Mobile_Phase

Caption: Interplay of key parameters in SFC chiral separation.

Detailed SFC Protocol

Instrumentation:

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, back-pressure regulator, and UV detector.

Sample Preparation:

  • Dissolve the racemic 3-(3-Fluoro-2-methylphenoxy)azetidine in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterConditionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA) 250 x 4.6 mm, 5 µmThe same CSP as in the HPLC method is a good starting point, as many CSPs are effective in both modes.[11]
Mobile Phase Supercritical CO₂ and Methanol (85:15, v/v) with 0.1% Diethylamine (DEA) in the co-solventCO₂ is the primary mobile phase in SFC. Methanol is a common polar co-solvent used to increase the mobile phase strength.[12] As with HPLC, DEA is added to the co-solvent to improve the peak shape of the basic analyte.[7]
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the lower viscosity of the mobile phase, leading to faster analysis times.[10]
Back Pressure 150 barThis pressure is necessary to maintain CO₂ in its supercritical state.
Column Temperature 40 °CElevated temperatures are often used in SFC to improve efficiency.
Detection UV at 254 nmConsistent with the HPLC method.
Injection Volume 5 µLA typical injection volume for analytical SFC.

Conclusion

The successful chiral separation of 3-(3-Fluoro-2-methylphenoxy)azetidine enantiomers is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This application note provides robust starting protocols for both HPLC and SFC, leveraging the proven selectivity of polysaccharide-based chiral stationary phases. The HPLC method offers a reliable and widely accessible approach, while the SFC method provides a faster and more environmentally friendly alternative, especially for preparative-scale purifications. Researchers and drug development professionals can use these protocols as a solid foundation for their method development and validation efforts.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004). Journal of Chromatography A. [Link]

  • Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. (2020). LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). MDPI. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]

  • Simple method development for SFC. Shimadzu. [Link]

  • Chiral stationary phases for HPLC. ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC. [Link]

  • Preparative SFC Method Development. Waters Corporation. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Ukrainian Chemistry Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Azetidine Ring Closure: Mitigating Side-Product Formation

Welcome to the Technical Support Center for four-membered nitrogen heterocycle synthesis. As an application scientist guiding drug development professionals, I frequently encounter roadblocks regarding the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for four-membered nitrogen heterocycle synthesis. As an application scientist guiding drug development professionals, I frequently encounter roadblocks regarding the synthesis of azetidines. Forming a 4-membered nitrogen heterocycle involves overcoming approximately 25 kcal/mol of inherent ring strain. Because the required


 cyclization is kinetically slower than 3-, 5-, or 6-membered ring closures, the reaction flux is highly susceptible to divergence into competing side-product pathways[1].

This guide provides deep mechanistic troubleshooting to isolate, identify, and eliminate these side reactions.

Part 1: Diagnostic FAQ – Mechanistic Causality of Side Reactions

Q1: Why is my intramolecular cyclization yielding predominantly alkene (elimination) products instead of the desired azetidine? Causality & Expert Insight: When activating a 1,3-amino alcohol (e.g., via mesylation or Mitsunobu conditions) or employing a 1,3-haloamine, the intermediate electrophile is primed for both


 (cyclization) and 

(elimination) pathways[2]. If the

-carbon is sterically hindered by bulky substituents, or if an overly hard/bulky base (such as DBU, KOtBu, or NaH) is used, the base abstracts a

-proton rather than allowing the nitrogen nucleophile to attack the

-carbon. Additionally, specific anti-periplanar alignments in conformationally rigid substrates can trigger rapid Grob fragmentation[2]. Resolution: Swap to a weaker, non-nucleophilic, heterogenous base (e.g., anhydrous

) in a polar aprotic solvent (

or DMF). The heterogeneous surface reduces effective basicity while still acting as an efficient proton sink for the cyclization cascade.

Q2: Crude NMR/LC-MS analysis shows heavy mass oligomers and dimers. How do I favor the intramolecular trajectory? Causality & Expert Insight: Intermolecular


 outcompetes intramolecular 

ring closure when the effective molarity of the substrate exceeds the kinetic threshold for self-condensation. High concentrations increase the collision frequency between molecules, heavily favoring dimerization over the conformationally demanding folding required to force the nucleophile and electrophile into a reactive geometry[3]. Resolution: You must enforce strict pseudo-high-dilution conditions. Do not perform batch cyclizations. Instead, implement a syringe-pump slow-addition protocol where the acyclic precursor is dripped into a heated base sink. This guarantees the molecule undergoes cyclization before encountering another unreacted precursor.

Q3: I am isolating aziridines and ring-expanded products instead of azetidines. What drives this rearrangement? Causality & Expert Insight: In densely functionalized precursors, such as 2-amino-1,3-diols, neighboring group participation (NGP) disrupts the desired trajectory. The nitrogen often attacks the adjacent


-carbon (

) much faster than the

-carbon, yielding a kinetic aziridinium intermediate[4]. This highly strained intermediate then undergoes nucleophilic attack by halide ions or the solvent, leading to ring-opened or rearranged products rather than the thermodynamic azetidine[4]. Resolution: Modulate the nucleophilicity of the nitrogen by modifying its protecting group. Switching from a highly nucleophilic alkyl amine to an electron-withdrawing N-tosyl (Ts) or N-Boc group slows down the kinetic aziridination just enough to permit the desired

cyclization.
Part 2: Mechanistic Bifurcation Analysis

The following logic tree illustrates the critical pathways an activated 1,3-amino alcohol derivative can take depending on the reaction environment.

Azetidine_Mechanisms Precursor 1,3-Amino Alcohol Derivative Intermediate Activated Electrophile (e.g., O-Ms or Mitsunobu) Precursor->Intermediate Activation (MsCl / DEAD+PPh3) Azetidine Azetidine (Desired 4-exo-tet) Intermediate->Azetidine Dilution + Mild Base Elimination Alkene (E2 / Fragmentation) Intermediate->Elimination Bulky Base / Sterics Dimer Dimer / Oligomer (Intermolecular) Intermediate->Dimer High Concentration Aziridinium Aziridinium Ion (Kinetic 3-exo-tet) Intermediate->Aziridinium Neighboring Group Participation Aziridinium->Azetidine Thermodynamic Rearrangement

Mechanistic bifurcation in azetidine synthesis from acyclic precursors.

Part 3: Quantitative Reaction Parameter Matrix

This matrix synthesizes empirical optimization data, demonstrating how parameter tuning systematically alters the product distribution during base-mediated cyclization of N-Ts-1,3-amino mesylates.

Parameter ModificationPrimary Mechanistic EffectProduct Ratio (Azetidine : Alkene : Dimer)
Base: KOtBu (Bulky) Steric bulk prevents

; heavily favors

-proton abstraction (

).
10% : 85% : 5%
Base:

(Mild)
Heterogeneous mild base favors nucleophilic attack (

).
85% : 5% : 10%
Conc: 0.5 M (Batch) Increases collision frequency; intermolecular

outpaces folding.
15% : 5% : 80%
Conc: <0.02 M (Pump) Isolation of reactive intermediates; forces intramolecular folding.92% : 4% : 4%
Solvent: Toluene Poor stabilization of the highly polar transition state.30% : 20% : 50%
Solvent: MeCN Polar aprotic environment stabilizes the charge-separated TS.90% : 5% : 5%
Part 4: Self-Validating Experimental Protocol

To ensure successful construction of the azetidine core without side-product contamination, utilize the following self-validating slow-addition protocol. Each step incorporates physical and analytical checkpoints to verify causality before proceeding.

Protocol: High-Dilution O-Mesylation and Intramolecular Cyclization

Step 1: Leaving Group Activation (O-Mesylation)

  • Execution: Dissolve 1.0 eq of N-protected 1,3-amino alcohol in anhydrous DCM (

    
    ). Cool to 
    
    
    
    under
    
    
    . Add 1.5 eq of DIPEA, followed by dropwise addition of 1.1 eq of Methanesulfonyl chloride (MsCl). Stir for 30 minutes.
  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc). You must observe complete consumption of the polar alcohol (

    
    ) and the appearance of a less polar mesylate (
    
    
    
    ). The formation of white precipitate (
    
    
    ) visually validates that the activation chemistry is active and progressing stoichiometrically.

Step 2: High-Dilution Cyclization Sink

  • Execution: In a separate, larger reaction vessel, suspend 3.0 eq of anhydrous

    
     in anhydrous Acetonitrile (
    
    
    
    ) and heat to
    
    
    .
  • Execution: Concentrate the mesylate from Step 1, redissolve in minimal

    
    , and load it into a syringe pump. Add this solution dropwise into the 
    
    
    
    base sink over 4 to 6 hours (maintaining a pseudo-concentration of
    
    
    ).
  • Self-Validation Checkpoint: Monitor by LC-MS or TLC. A successful

    
     ring closure yields a product spot with an intermediate 
    
    
    
    . The absolute absence of baseline streaking (which would indicate oligomerization/dimerization) validates that your syringe pump rate is slow enough. The absence of a highly non-polar spot at the solvent front (alkene) validates that the mild
    
    
    base is effectively suppressing
    
    
    elimination.

Step 3: Quench, Extraction, and Mass Balance

  • Execution: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (

    
     and potassium mesylate, 
    
    
    
    ).
  • Self-Validation Checkpoint: Wash the Celite pad with water and concentrate the aqueous wash to record the mass of the recovered salts. The quantitative recovery of

    
     serves as a stoichiometric, gravimetric validator that the cyclization event successfully displaced the mesylate leaving group.
    
References
  • Singh, A., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances (2017). Available at:[Link]

  • Blackmun, D. E., et al. "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials." Journal of the American Chemical Society (2022). Available at:[Link]

  • Dechert-Schmitt, A.-M. R., et al. "Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles." Organic & Biomolecular Chemistry (2021). Available at:[Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles (2012). Available at:[Link]

Sources

Optimization

Purification of polar azetidine compounds

Welcome to the Technical Support Center for the isolation and purification of polar azetidine compounds. As a Senior Application Scientist, I designed this guide to help you overcome the unique chromatographic bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of polar azetidine compounds. As a Senior Application Scientist, I designed this guide to help you overcome the unique chromatographic bottlenecks associated with these strained, 4-membered nitrogen heterocycles.

Azetidines have become a privileged scaffold in modern drug discovery due to their ability to lower lipophilicity, improve metabolic stability, and introduce rigid geometric constraints[1],[2]. However, their combination of ring strain, inherently high basicity, and severe polarity often transforms routine purifications into logistical nightmares[3].

This technical resource shifts away from empirical guesswork, breaking down the chemical causality of azetidine behavior on stationary phases so you can confidently isolate your target compounds.

Purification Strategy Workflow

AzetidineWorkflow Start Crude Azetidine Reaction Mixture OrganicSol Extractable in low-polarity organics (e.g., DCM)? Start->OrganicSol TLC Analyze via TLC on standard silica OrganicSol->TLC Yes AqLayer Analyze Aqueous Layer (High Polarity / Salts) OrganicSol->AqLayer No Streak Does the compound streak extensively? TLC->Streak Warning Warning: Irreversible Silica Binding! Streak->Warning Severe RPHPLC High-pH Reversed-Phase HPLC Purification Streak->RPHPLC No (Mild Tailing) DeactSilica Amine-Deactivated Normal Phase Chromatography Warning->DeactSilica SaltingOut Can it be isolated via salting out (NaCl/K2CO3)? AqLayer->SaltingOut HILIC HILIC Preparative Chromatography SaltingOut->HILIC Yes (Extractable) IonExchange Ion-Exchange Chromatography SaltingOut->IonExchange No (Strictly Aqueous)

Decision tree for selecting the optimal purification workflow for polar azetidine compounds.

Troubleshooting & FAQs: Understanding the Chemical Causality

Q1: Why do my free-base polar azetidines streak irreversibly on standard silica gel? The Causality: The highly constrained ~90° bond angles within the azetidine ring heavily increase the


-character of the C-N bonds. This structural compression forcefully exposes the nitrogen's lone pair, dramatically elevating its localized basicity and hydrogen-bond acceptor capacity. Standard, untreated silica gel possesses surface silanols with a pKa of ~4.5–5.0. When your basic azetidine contacts these acidic sites, an intense, localized ionic interaction occurs, resulting in severe macroscopic streaking, low recovery, and irreversible binding[3],[4].
The Solution:  You must neutralize the stationary phase. Pre-treating your silica with 1% triethylamine (TEA) blocks these active silanol sites.

Q2: My unprotected NH-azetidine is completely water-soluble and elutes in the void volume during Reversed-Phase (RP) HPLC. What is the alternative? The Causality: Hydrophilic amines lack the necessary lipophilic surface area to partition effectively into C18 alkyl chains, causing immediate hydration and washout. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via orthogonal selectivity to standard C18 phases. By running a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC stationary phases (like Fused-Core bare silica or amide-functionalized columns) create an enriched water layer on the particle surface. Polar neutrals and basic amines partition successfully into this immobilized aqueous layer, retaining highly polar compounds that fail on RP-HPLC[5],.

Q3: My substituted azetidine showed high purity on TLC but degraded overnight after fraction concentration. How can I prevent this? The Causality: The four-membered ring harbors approximately 26 kcal/mol of strain energy. While generally stable, specific substitutions (particularly strong electron-donating groups at the C2 or C3 position) can inadvertently activate the ring. In the presence of trace amounts of acidic impurities from chlorinated solvents (like HCl in old


 or DCM) or concentrated heat during rotary evaporation, the activated azetidine undergoes rapid, strain-release ring opening[6].
The Solution:  Evaporate solvents at strictly sub-ambient temperatures (<25°C), buffer chlorinated solvents with trace bases, and immediately convert isolated free bases into stable salts (e.g., HCl or Tosylate) for long-term storage.

Quantitative Performance Metrics of Azetidine Purification

Selecting the correct column and system condition is paramount. The table below summarizes the quantitative expectations and operational limits for different separation modes:

Purification TechniqueStationary Phase ChemistryMobile Phase ModifiersAverage Recovery (%)Optimal LogP RangeResolution for Basic Amines
Standard Normal Phase Bare Silica GelNone (Hexane / EtOAc)< 30%> 2.0Poor (Severe Streaking)
Deactivated Normal Phase Silica + 1% Triethylamine1% TEA in Hex / EtOAc75 - 85%0.5 to 2.5Moderate to Good
High-pH RP-HPLC C18 or RP-Amide (High pH tolerant)

(pH 9.5-10)
85 - 95%0.0 to 3.0Excellent
HILIC Fused-Core Silica / Amide

(pH 4.5-6.0)
90 - 98%< 0.0Excellent

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Purification

Ideal for moderate-polarity, organic-soluble azetidine derivatives.

  • Solvent Preparation: Prepare Mobile Phase A (Hexanes) and Mobile Phase B (Ethyl Acetate). Add 1.0% (v/v) Triethylamine (TEA) to both mixtures.

  • Column Packing: Prepare a slurry of standard stationary-phase silica gel using Mobile Phase A. Pour the slurry and pack the column under light positive pressure.

  • Equilibration (Validation Check): Flush the packed bed with 3 Column Volumes (CV) of Mobile Phase A.

    • Self-Validation: Collect 1 mL of the column eluent and shake it with 1 mL of DI water. Test the pH of the aqueous layer; it must read > 8.0, confirming the complete neutralization of acidic silanols.

  • Sample Loading: Dissolve the crude azetidine mixture in a minimum volume of Dichloromethane (DCM) containing 1% TEA. Carefully apply it to the top of the silica bed.

  • Elution: Run a gradient from 0% to 50% Mobile Phase B.

  • Fraction Verification: Spot fractions on a TLC plate. Dip the plate in a Bromocresol Green indicator stain; azetidine fractions will immediately validate as bright blue spots against a yellow background.

Protocol B: Preparative HILIC-MS Purification Workflow

Ideal for highly polar, unprotected NH-azetidines and charged salts.

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Acetate in MS-grade water, adjusting to pH 5.5 with Acetic Acid. Prepare Mobile Phase B as 100% MS-grade Acetonitrile.

  • System Setup: Install a Fused-Core HILIC column (e.g., Ascentis Express HILIC). Ensure the system is free of trace TFA, which acts as a devastating ion-pairing agent in HILIC.

  • Equilibration (Validation Check): Pump 90% Mobile Phase B through the column for at least 15 CVs.

    • Self-Validation: Monitor system backpressure until flatlined. Inject 5 µL of Toluene. Since Toluene is entirely unretained in HILIC, its elution establishes a definitive baseline void volume (

      
      ) marker.
      
  • Sample Dilution (Critical Step): Dissolve your polar azetidine in a mixture of at least 70% Acetonitrile / 30% Water. Warning: Injecting samples in 100% water will immediately destroy peak shape by disrupting the immobilized aqueous layer on the HILIC column.

  • Gradient Elution: Run an inverse gradient starting at 90% Phase B, dropping down to 50% Phase B over 15 minutes. (In HILIC, increasing the water content increases the elution strength).

  • Recovery: Lyophilize the collected fractions rather than using rotary evaporation to preserve the structural integrity of the highly strained rings.

References

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance Source: Sygnature Discovery URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Azetidine Compound Stability: A Technical Support Guide

Welcome to the Technical Support Center for azetidine compound stability. This guide is designed for researchers, scientists, and drug development professionals who are working with the unique and reactive four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine compound stability. This guide is designed for researchers, scientists, and drug development professionals who are working with the unique and reactive four-membered azetidine ring system. The inherent ring strain of azetidines, while synthetically useful, presents specific stability challenges in solution.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments and drug development programs.

Frequently Asked Questions (FAQs)

Q1: My azetidine-containing compound is showing significant degradation in an acidic aqueous buffer. What is the likely cause?

A: This is a classic stability issue with azetidines. The most probable cause is acid-catalyzed hydrolytic ring-opening .

  • Mechanism: The nitrogen atom of the azetidine ring can be protonated under acidic conditions.[3][4] This protonation enhances the electrophilicity of the ring carbons, making the ring highly susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in your solution.[5] The result is the cleavage of a C-N bond, leading to the formation of a γ-amino alcohol or related acyclic amine derivative.

  • Causality: The high ring strain of azetidines (approx. 25.4 kcal/mol) makes ring-opening a thermodynamically favorable process.[1] The formation of an azetidinium ion under acidic conditions dramatically lowers the activation energy for this process, accelerating degradation.[6][7]

Q2: What are the primary factors that influence the stability of my azetidine compound in solution?

A: Several factors can significantly impact the stability of an azetidine ring in solution. Understanding and controlling these is key to preventing unwanted degradation.

FactorImpact on Stability & Scientific Rationale
pH High Impact. Acidic conditions (pH < 5) are a major concern as they promote protonation of the ring nitrogen, catalyzing ring-opening.[3] Neutral to slightly basic conditions (pH 7-9) are generally more favorable, though strong bases can also promote degradation pathways.[8]
Solvent High Impact. Protic solvents like water and methanol can act as nucleophiles and participate in ring-opening (solvolysis), especially under acidic conditions.[3] Aprotic solvents such as acetonitrile (ACN), DMSO, or DMF are often preferred for storage and analysis.[3]
Temperature Medium Impact. Higher temperatures accelerate the rate of all chemical reactions, including degradation.[3] Storing solutions at low temperatures (2-8°C, or frozen at -20°C to -80°C) is highly recommended to minimize degradation rates.[3]
Substituents High Impact. Electron-withdrawing groups (e.g., sulfonyl, acyl) on the azetidine nitrogen can decrease the basicity of the nitrogen, potentially reducing its susceptibility to protonation but can also influence the regioselectivity of ring-opening.[3][9] Activating groups on ring carbons can favor cleavage at that site.[9]
Light Exposure Compound-Specific Impact. While not a universal issue for all azetidines, some compounds may be susceptible to photolytic degradation.[8] It is a best practice to protect solutions from light, especially during long-term storage or forced degradation studies.[3][8]
Q3: I'm observing inconsistent results and a gradual loss of my compound in solution over time, even at neutral pH. What could be happening?

A: If you've controlled for pH, temperature, and light, the issue could be solvolysis or interaction with other formulation components.

  • Solvolysis in Protic Solvents: Even at neutral pH, protic solvents like water or methanol can act as weak nucleophiles, leading to slow ring-opening over extended periods.[3] If your experiments are run over several hours or days, this gradual degradation can lead to a noticeable loss of the parent compound.

  • Excipient Interaction: If your solution contains other components (e.g., buffers, solubilizing agents), they could be acting as nucleophiles or catalysts for degradation. For example, a buffer species with a nucleophilic functional group could contribute to ring-opening.

Troubleshooting Guides & Protocols

Troubleshooting Scenario: Unexpected Degradant Peak in HPLC Analysis

You've prepared a fresh solution of your N-sulfonylated azetidine compound in a buffered aqueous solution for an assay, but your HPLC chromatogram shows a new, more polar peak that grows over time.

The following diagram outlines a systematic approach to identifying the cause of degradation.

G start Unexpected Peak in HPLC check_ph Is solution pH acidic (<6)? start->check_ph acid_cause Likely Cause: Acid-Catalyzed Ring-Opening check_ph->acid_cause Yes check_solvent Is solvent protic (e.g., water, methanol)? check_ph->check_solvent No solvolysis_cause Likely Cause: Solvolysis (Solvent Attack) check_solvent->solvolysis_cause Yes check_temp Was solution exposed to high temperature? check_solvent->check_temp No temp_cause Likely Cause: Thermally Accelerated Degradation check_temp->temp_cause Yes no_cause Issue Persists: Conduct Forced Degradation Study check_temp->no_cause No

Caption: Troubleshooting workflow for azetidine degradation.

  • Confirm pH Sensitivity: Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor by HPLC over a set time course (e.g., 0, 2, 6, 24 hours) at a controlled temperature.[3] This will confirm if the degradation is acid or base-mediated.

  • Switch to Aprotic Solvent: If your experiment allows, prepare a stock solution in an aprotic solvent like DMSO or acetonitrile and dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure time to the protic environment.[3]

  • Control Temperature: Perform all manipulations on ice and store solutions at 2-8°C to slow the degradation rate.[3]

Experimental Protocol: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of your azetidine compound.[6][10][11] This is a critical step in pharmaceutical development for developing stability-indicating analytical methods.[10][11]

  • Azetidine compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA or MS detector[12][13]

  • pH meter, calibrated stability chambers, photostability chamber

  • Stock Solution Preparation: Prepare a stock solution of the azetidine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Condition Setup: For each condition, dilute the stock solution to a final concentration (e.g., 0.1 mg/mL) in the respective stress solution.[3] The goal is to achieve 5-20% degradation.[10]

    • Acid Hydrolysis: 0.1 M HCl at 40-60°C.

    • Base Hydrolysis: 0.1 M NaOH at 40-60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution (in a relatively inert solvent like ACN) at 60-80°C.[14]

    • Photolytic Degradation: Expose the solid compound and a solution to light conditions as per ICH Q1B guidelines, with a control sample protected from light.[8]

  • Time Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).[3] The exact times may need to be adjusted based on the compound's reactivity.

  • Sample Quenching:

    • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to stop the reaction.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from all major degradation products.[10]

  • Characterization: If significant degradants are observed, further studies using LC-MS and NMR may be necessary to elucidate their structures.[6][7][14]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (ACN) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxide Oxidative (3% H₂O₂, RT) prep_stock->oxide thermal Thermal (Solid/Solution, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sample Sample at T=0, 2, 6, 24h acid->sample base->sample oxide->sample thermal->sample photo->sample quench Quench/Neutralize sample->quench hplc Analyze via Stability-Indicating HPLC quench->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway.
  • Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 238.
  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Benchchem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Wikipedia. (n.d.). Azetidine.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from University of Birmingham Research Archive.
  • National Center for Biotechnology Information. (2025, October 21). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • SciSpace. (2019, December 5). Method for preparing stable azacitidine-containing pharmaceutical composition.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Academia.edu. (n.d.). Hydrolytic degradation profiling of ezetimibe by hplc method.

Sources

Optimization

Challenges in the synthesis of 3,3-disubstituted azetidines

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have spent years troubleshooting the highly unpredictable behavior of strained small-ring systems. Azetidines, part...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have spent years troubleshooting the highly unpredictable behavior of strained small-ring systems.

Azetidines, particularly the 3,3-disubstituted variants, are highly prized in medicinal chemistry as metabolically stable, highly polar, low-molecular-weight bioisosteres[1]. However, the 4-membered azetidine ring harbors approximately 26 kcal/mol of innate ring strain[2]. This translates to steep thermodynamic barriers during de novo ring construction and severe side reactions (such as ring-cleavage) during functionalization.

This guide is designed not just to give you protocols, but to explain the mechanistic causality behind reaction failures so you can architect self-validating and robust experimental workflows.

Diagnostic Decision Matrix

To establish a baseline, consult the quantitative matrix below. It correlates specific synthetic pathways with typical yields and their most common failure modes, allowing you to proactively identify experimental risks.

Synthetic ApproachKey Reactants / ReagentsTarget YieldPrimary Failure ModeRoot Cause
Polar Carbocation Alkylation N-Cbz azetidin-3-ols + arenes / Ca(II)75–95%Complete ring opening / OligomerizationInsufficient carbocation stabilization at C3[3].
Photoredox Dual Catalysis Azetidine-3-carboxylic acids + alkenes60–85%Debromination / Quenched reactionRadical quenching; steric shielding at the metal center[4].
Intramolecular Cyclization 1,3-dihaloalkanes + primary amines40–70%Competing elimination byproductsHigh entropic barrier; poor conformational alignment[2].
Azetidinylation Reagents Pre-functionalized electrophilic rings70–90%Incomplete conversionReagent hydrolysis or poor nucleophilicity[5].
Thiol Alkylation N-Cbz azetidin-3-ols + thiols / FeCl₃80–95%Substrate decompositionN-Boc/N-Bn lability under Lewis acidic conditions[6].

Core Troubleshooting Guides (FAQs)

Q: Why does my azetidine ring persistently open when I attempt a nucleophilic substitution (Sₙ1) at the C3 position? The Causality: When you activate the C3-hydroxyl group to leave, you generate a highly strained secondary or tertiary carbocation on the four-membered ring. The relief of the innate ring strain strongly drives electrocyclic ring-opening or elimination reactions over the desired substitution[1]. The Solution: You must alter your nitrogen protecting group. Standard groups like N-Boc or N-Bn are insufficient here. Switch to an N-Cbz (carboxybenzyl) group . The N-Cbz group is mechanically crucial: its carbonyl oxygen participates in through-space electronic stabilization (neighboring group participation) of the highly strained C3-carbocation[3]. This localized stabilization anchors the ring structure long enough for your nucleophile to attack.

Q: I am trying to achieve late-stage C-C bond formation at the 3,3-position, but standard Pd-catalyzed cross-couplings yield less than 10%. How do I overcome this steric block? The Causality: The 3,3-disubstituted center is neopentyl-like, creating severe steric congestion. In standard transition-metal cross-couplings, the bulky ligands required for stabilization cannot physically approach the 3-position for transmetalation or reductive elimination[5]. Furthermore, the basic azetidine nitrogen can coordinate to and poison the metal catalyst. The Solution: Shift from polar organometallic pathways to a radical-polar crossover or visible-light photoredox catalysis . By using azetidine-3-carboxylic acids as precursors under photoredox conditions, you generate a tertiary benzylic radical at C3. Radicals lack the bulky solvation spheres of organometallic intermediates and are largely insensitive to steric hindrance, allowing for facile conjugate addition into activated alkenes[4].

Q: During thiol alkylation at the C3 position with FeCl₃, why is electron-rich aromatic substitution on the ring mandatory? The Causality: The Sₙ1 thiolation pathway proceeds via the aforementioned azetidine carbocation. If you use an unadorned 3-phenylazetidin-3-ol, the intermediate is too unstable, and the reaction stalls—returning only starting material even at elevated temperatures (80 °C)[6]. The Solution: You must prime the system with electron-donating groups (EDGs). Ensure the aromatic ring attached to the C3 position is electron-rich (e.g., heavily methoxy-substituted) to inductively and resonantly stabilize the transient carbocation, which facilitates the rapid and mild Fe-catalyzed thiol alkylation[6].

Validated Protocol: Synthesis of 3,3-Diarylazetidines via Calcium(II) Catalysis

This methodology bypasses severe structural instability by using a remarkably mild Ca(II) Lewis acid paired with Cbz-anchoring[3].

System Validation Check: The protocol is self-validating. A successful carbocation generation intermediate will induce a distinct, transient color shift (typically yellow/orange) upon the addition of the calcium catalyst. If no color change is observed, your system is not sufficiently anhydrous, and the Lewis acid has been quenched.

Materials Required:

  • N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv)

  • Electron-rich arene or phenol nucleophile (1.5 equiv)

  • Ca(NTf₂)₂ (Calcium triflimide) (10 mol%)

  • Hexafluoroisopropanol (HFIP) / Dichloroethane (DCE) solvent mixture

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation (Crucial): Flame-dry a Schlenk flask under a nitrogen atmosphere. Moisture is the primary enemy of the Ca(NTf₂)₂ catalyst. Add 100 mg of activated 4Å molecular sieves to the flask.

  • Reagent Loading: Dissolve the N-Cbz-3-aryl-azetidin-3-ol (1.0 mmol) and the arene nucleophile (1.5 mmol) in 4.0 mL of an anhydrous HFIP/DCE (1:1 v/v) mixture. The HFIP strongly hydrogen-bonds to the leaving group, aiding in the generation of the critical C3 carbocation[1].

  • Catalyst Initiation: Cool the mixture to 0 °C. Add the Ca(NTf₂)₂ (10 mol%) in one single portion. Observe the reaction mixture; a slight color shift indicates the initiation of the carbocation.

  • Reaction Propagation: Remove the cooling bath and allow the reaction to stir at ambient temperature (20-25 °C) for 12–16 hours. Monitor progress via TLC (visualized with KMnO₄ stain; the N-Cbz protected product will resist typical UV quenching unless highly conjugated).

  • Quenching & Isolation: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. The basic quench actively neutralizes the Lewis acidic environment, preventing late-stage retro-Friedel-Crafts side reactions. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Pathway Visualization: Strategic Synthetic Workflows

AzetidineSynthesis A Target: 3,3-Disubstituted Azetidine BB BB A->BB Yes (e.g., from acyclic) B De Novo Ring Construction? D Modification of Pre- formed Azetidine? B->D No (use commercial azetidinone) C Intramolecular Cyclization (C-N/C-C) E Nucleophilic Sub (SN1 via Carbocation) D->E Polar Pathway F Radical/Photoredox Cross-Coupling D->F Radical Pathway G Require N-Cbz Protection to Stabilize C3-Cation E->G Friedel-Crafts / Thiolation H Tolerates N-Boc/N-Alkyl; Uses Visible Light + Ni F->H Decarboxylative Alkylation BB->C Yes (e.g., from acyclic)

Workflow for structural construction and substitution of 3,3-disubstituted azetidines.

References

  • Wang, X.-R., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry.
  • Symes, O. L., et al.
  • Symes, O. L., et al. "Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity.
  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles / LOCKSS.
  • Rojas, J. J. "4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines." Imperial College London / CHIMIA.
  • Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines.

Sources

Troubleshooting

Technical Support Center: Monitoring Azetidine Synthesis by TLC and LC-MS

Welcome to the technical support center for monitoring azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the succ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the successful monitoring of these challenging reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The inherent ring strain of the four-membered azetidine ring makes its synthesis a delicate process, where careful reaction monitoring is paramount to achieving desired yields and purity.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of azetidine synthesis.

Q1: Why is azetidine synthesis so challenging to monitor?

A1: The primary challenge lies in the inherent instability of the azetidine ring due to significant ring strain (approximately 25.4 kcal/mol).[1] This strain makes the molecule susceptible to ring-opening under various conditions, including acidic or basic environments, high temperatures, or in the presence of strong nucleophiles or Lewis acids.[1][4][5] Consequently, both the product and intermediates can degrade during the reaction or even during the analysis itself, leading to complex reaction mixtures and potentially misleading analytical results.

Q2: I'm not seeing my azetidine product on the TLC plate. What are the possible reasons?

A2: There are several potential reasons for the absence of a product spot on a TLC plate:

  • Reaction Failure: The reaction may not have proceeded as expected.

  • Low Yield: The product may be present in a concentration too low to be detected by the chosen visualization method.

  • Inappropriate Staining: The chosen staining agent may not be effective for visualizing your specific azetidine derivative.

  • Volatility: The product may be volatile and have evaporated from the TLC plate during drying.[6]

  • Decomposition on Silica: Azetidines can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the TLC plate.[1]

Q3: My LC-MS results show multiple peaks with the same mass as my expected product. What could be the cause?

A3: This can be due to several factors:

  • Isomers: You may have formed constitutional isomers or stereoisomers (diastereomers or enantiomers) of your desired azetidine. Standard reverse-phase LC columns may not separate enantiomers, but can often separate diastereomers.

  • In-source Fragmentation or Rearrangement: The high energy of the mass spectrometer's ion source can sometimes cause the azetidine ring to fragment or rearrange, leading to multiple species with the same mass-to-charge ratio (m/z).

  • Adduct Formation: The peak could correspond to different adducts of your compound (e.g., [M+H]+, [M+Na]+, [M+K]+), which can sometimes appear as separate, poorly resolved peaks depending on the chromatography.[7]

Q4: How can I prevent my azetidine from degrading during workup and purification?

A4: To minimize degradation, it is crucial to maintain neutral or slightly basic conditions during workup and purification.[1] Avoid strong acids and consider using a neutral or basic stationary phase for column chromatography, such as alumina or deactivated silica gel.[1] Additionally, keeping the temperature low during all manipulations can help preserve the integrity of the azetidine ring.

Section 2: Troubleshooting Guide for TLC Monitoring

This guide provides a structured approach to resolving common issues encountered during the TLC analysis of azetidine synthesis reactions.

Issue 1: Streaking or Tailing of Spots
Symptom Possible Cause Troubleshooting Steps
Spots appear as streaks rather than distinct spots.Sample Overload: Too much sample has been spotted on the TLC plate.[8]- Dilute the reaction mixture sample before spotting.- Spot a smaller amount on the plate.
Highly Polar Compound: Azetidines, especially those with free N-H groups, can be quite polar and interact strongly with the silica gel.[6]- Add a small amount of a polar solvent like methanol or a base like triethylamine or ammonia to the developing solvent system to reduce tailing.
Acid-Base Interactions: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel.- Add a few drops of a volatile base (e.g., triethylamine) to the eluent to suppress this interaction.
Decomposition on Plate: The compound may be degrading on the acidic silica gel.- Consider using TLC plates with a different stationary phase, such as alumina.
Issue 2: Poor Spot Separation (Rf values too high or too low)
Symptom Possible Cause Troubleshooting Steps
All spots remain at the baseline (low Rf).Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compounds up the plate.[6]- Increase the polarity of the solvent system. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All spots run to the solvent front (high Rf).Solvent System is Too Polar: The eluent is too strong and carries all components to the top of the plate without separation.[6]- Decrease the polarity of the solvent system. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.
Issue 3: No Visible Spots After Staining
Symptom Possible Cause Troubleshooting Steps
No spots are visible after applying a stain and heating.Inappropriate Stain: The chosen stain does not react with the functional groups present in your molecules.- Use a more general stain like potassium permanganate or p-anisaldehyde.[9]- For azetidines with a primary or secondary amine, ninhydrin is an excellent choice.[9]
Sample Too Dilute: The concentration of the compounds is below the detection limit of the stain.- Concentrate the sample before spotting.- Spot the same location multiple times, allowing the solvent to dry between applications.[6]
Compound Sublimation: The compound may have evaporated from the plate upon heating.- Use a lower heating temperature for a longer duration.- Consider using a stain that does not require heating, such as iodine vapor.

Section 3: Troubleshooting Guide for LC-MS Monitoring

This guide provides solutions to common problems encountered when using LC-MS to monitor azetidine synthesis.

Issue 1: No Peak or Very Weak Signal for the Expected Product
Symptom Possible Cause Troubleshooting Steps
No peak corresponding to the product's m/z is observed.Ionization Issues: The compound may not be ionizing efficiently under the chosen conditions (e.g., ESI positive or negative mode).- Check if the azetidine nitrogen can be protonated; if so, ESI positive mode should be suitable.- Optimize ion source parameters such as capillary voltage and gas flows.[7]
Incorrect MS Settings: The mass spectrometer may not be scanning for the correct m/z range.- Verify that the scan range includes the expected [M+H]+ or other adducts of your product.[7]
Contamination: A dirty ion source or contaminated system can lead to significant signal suppression.[6][10]- Clean the ion source.- Run a system suitability test to check for contamination.[10]
Compound Instability: The product may be degrading in the mobile phase or the ion source.- Use a mobile phase with a neutral or slightly basic pH if the compound is acid-sensitive.- Reduce the ion source temperature.
Issue 2: Broad, Tailing, or Split Peaks
Symptom Possible Cause Troubleshooting Steps
Chromatographic peaks are not sharp and symmetrical.Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[6][10]- Flush the column with a strong solvent.- If the problem persists, replace the column.
Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte, leading to secondary interactions with the stationary phase.- Adjust the mobile phase pH or the organic modifier.- For basic azetidines, adding a small amount of an additive like formic acid or ammonium hydroxide can improve peak shape.
Column Overload: Injecting too much sample can lead to peak broadening and fronting.- Dilute the sample and inject a smaller volume.
Issue 3: Retention Time Shifts
Symptom Possible Cause Troubleshooting Steps
The retention time of the product peak is inconsistent between injections.Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution.- Increase the column equilibration time between runs.[7]
Mobile Phase Changes: The composition of the mobile phase may have changed over time due to evaporation of the more volatile component.- Prepare fresh mobile phase daily.
Temperature Fluctuations: Changes in the column temperature can affect retention times.- Use a column oven to maintain a consistent temperature.[7]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring of an Azetidine Synthesis
  • Prepare the TLC Chamber: Pour a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with a lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane) to serve as a reference.

    • Using a capillary tube, take a small aliquot from the reaction mixture.

    • Spot the starting material reference, a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture on the starting line, ensuring the spots are small and do not touch.[11]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.[8] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots.[8]

    • Prepare a potassium permanganate (KMnO4) stain. Dip the plate in the stain and gently heat with a heat gun until colored spots appear against a purple/pink background. Unsaturated compounds and alcohols will show up as yellow/brown spots.

  • Interpret the Results:

    • The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Step-by-Step LC-MS Monitoring of an Azetidine Synthesis
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents overloading the column and contaminating the mass spectrometer.

  • LC Method Setup:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute a wide range of polarities.

    • Flow Rate: A typical analytical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Set the column oven to a constant temperature (e.g., 30 °C).

  • MS Method Setup:

    • Ionization Mode: Electrospray Ionization (ESI) is common for this type of analysis. Choose positive ion mode ([M+H]+) for basic azetidines.

    • Scan Range: Set the mass spectrometer to scan a range that includes the expected mass-to-charge ratio (m/z) of your starting materials, intermediates, and the azetidine product.

    • Ion Source Parameters: Use default parameters initially and optimize if the signal is weak. This includes capillary voltage, nebulizer gas flow, and drying gas temperature.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak to identify the m/z values.

    • Confirm the identity of the product by matching the observed m/z with the calculated mass of the protonated molecule.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine reaction completion.

Section 5: Data Presentation

Table 1: Typical TLC Stains for Azetidine Functional Groups
StainPreparationTarget Functional GroupsAppearance
Potassium Permanganate 1.5 g KMnO4, 10 g K2CO3, 0.125 g NaOH in 200 mL waterAlkenes, alkynes, alcohols, and other oxidizable groupsYellow/brown spots on a purple background
p-Anisaldehyde 15 g p-anisaldehyde, 250 mL ethanol, 2.5 mL conc. H2SO4Nucleophiles, carbonylsVarious colors (blue, green, red)[9]
Ninhydrin 0.3 g ninhydrin in 100 mL butanol and 3 mL acetic acidPrimary and secondary aminesPurple or yellow spots[9]
Iodine Iodine crystals in a sealed chamberGeneral, good for unsaturated compoundsBrown spots on a light-yellow background

Section 6: Visual Workflow and Logic Diagrams

Diagram 1: General Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Decision & Action Start Start Azetidine Synthesis Reaction Reaction in Progress Start->Reaction Take_Aliquot Take Reaction Aliquot Reaction->Take_Aliquot Analyze Analyze by TLC/LC-MS Take_Aliquot->Analyze Evaluate Evaluate Results Analyze->Evaluate Decision Is Reaction Complete? Evaluate->Decision Troubleshoot Troubleshoot Synthesis/Analysis Evaluate->Troubleshoot Inconclusive/Problem Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring azetidine synthesis.

Diagram 2: Troubleshooting Logic for TLC Analysis

G cluster_0 cluster_1 cluster_2 cluster_3 Start Problem with TLC Result Problem_Type What is the issue? Start->Problem_Type Streaking_Causes Check for: - Overloading - High Polarity - Acid/Base Interaction Problem_Type->Streaking_Causes Streaking Separation_Causes Rf too high or too low? Problem_Type->Separation_Causes Poor Separation No_Spots_Causes Check for: - Wrong Stain - Sample Too Dilute - Compound Volatility Problem_Type->No_Spots_Causes No Spots Streaking_Solutions Solutions: - Dilute Sample - Add Modifier to Eluent - Use Alumina Plate Streaking_Causes->Streaking_Solutions Too_High Decrease Eluent Polarity Separation_Causes->Too_High High Too_Low Increase Eluent Polarity Separation_Causes->Too_Low Low No_Spots_Solutions Solutions: - Use Different Stain - Concentrate Sample - Use Iodine Vapor No_Spots_Causes->No_Spots_Solutions

Caption: Troubleshooting logic for TLC analysis.

References

  • Mughal, H., & Wirth, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2579-2595. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16195-16204. [Link]

  • Sasada, T., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron, 73(33), 5036-5042. [Link]

  • Singh, G., & Singh, M. (2015). Chapter One - Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 116, pp. 1-61). Academic Press.
  • Singh, G., & Singh, M. (2017). Azetidine Synthesis. Elsevier.
  • Schindler, C. S. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(40), 18268-18274. [Link]

  • MIT News. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved March 7, 2026, from [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 54(4), 693-698.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved March 7, 2026, from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved March 7, 2026, from [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Angewandte Chemie International Edition, 49(41), 7436-7440. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved March 7, 2026, from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved March 7, 2026, from [Link]

  • Shimadzu. (n.d.). Basic Steps. Retrieved March 7, 2026, from [Link]

  • Dong, J., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation &amp; Comparative Profiling of 3-(3-Fluoro-2-methylphenoxy)azetidine (FMA-3) as a Novel NaV1.7 Inhibitor Candidate

Target Audience: Discovery Chemists, Electrophysiologists, and Preclinical Pharmacology Researchers. The Therapeutic Imperative: Selectivity in NaV1.7 Inhibition The voltage-gated sodium channel 1.7 (NaV1.7) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Electrophysiologists, and Preclinical Pharmacology Researchers.

The Therapeutic Imperative: Selectivity in NaV1.7 Inhibition

The voltage-gated sodium channel 1.7 (NaV1.7) has emerged as one of the most genetically validated targets in pain research. Expressed predominantly in peripheral dorsal root ganglia (DRG) nociceptors, NaV1.7 acts as a threshold channel, amplifying sub-threshold depolarizations to trigger action potentials[1]. Loss-of-function mutations in the SCN9A gene (encoding NaV1.7) result in congenital insensitivity to pain[1], while gain-of-function mutations cause severe pain syndromes.

Despite this overwhelming genetic evidence, clinical translation has been stifled by the inability to achieve subtype selectivity. Classic local anesthetics, such as Lidocaine, act as non-selective pore blockers. They indiscriminately inhibit cardiac (NaV1.5) and central nervous system (NaV1.2) channels, enforcing a severely restricted therapeutic window[2]. While next-generation aryl sulfonamides like PF-05089771 advanced the field by achieving high selectivity via the Domain IV voltage-sensing domain (VSD4)[3], their bulky, highly polar properties often translate to suboptimal peripheral nerve penetration and pharmacokinetic limitations[4].

This comparative guide establishes the preclinical validation of 3-(3-Fluoro-2-methylphenoxy)azetidine (hereafter designated FMA-3 ) as a next-generation structural scaffold. By exploring its unique pharmacological profile, we provide actionable data for researchers evaluating novel aryloxyazetidine derivatives[5] in neuropathic pain pipelines.

G A Noxious Stimulus (Tissue Injury/Neuropathy) B Peripheral Nociceptor (DRG Neuron) A->B C NaV1.7 Channel Activation (Amplifies Depolarization) B->C D Action Potential Firing C->D E Synaptic Transmission (Spinal Dorsal Horn) D->E F Pain Perception (Central Nervous System) E->F Inhibitor FMA-3 (Azetidine Scaffold) State-Dependent Block Inhibitor->C Inhibits Channel

Caption: The nociceptive signaling pathway illustrating the precise intervention point of FMA-3 at the NaV1.7 channel.

Structural Mechanistics: The Azetidine Advantage

In modern medicinal chemistry, "escaping flatland"—increasing the sp3-hybridized fraction of a molecule—is vital for mitigating off-target promiscuity and enhancing metabolic stability. Azetidines are four-membered, nitrogen-containing heterocycles defined by high ring strain and sp3-rich character[6].

The structural blueprint of FMA-3 relies on two functional modules:

  • The Rigid Azetidine Core: Provides robust conformational restriction and enhanced aqueous solubility compared to flexible alkyl amine chains[6]. This rigidity locks the molecule into a bioactive conformation, effectively minimizing entropy loss upon receptor binding.

  • 3-Fluoro-2-methylphenoxy Moiety: Halogenation dramatically fine-tunes the electron density and lipophilicity of the aromatic ring. Specifically, the ortho-methyl and meta-fluoro substitutions guide deep insertion into hydrophobic pockets of the NaV1.7 extracellular domains, mimicking the activity of targeted aryl carboxamide analgesics[5].

By combining these features, FMA-3 acts as a highly potent state-dependent inhibitor . It preferentially binds to the partially inactivated state of NaV1.7. This causality is functionally brilliant: healthy nerves (which transition rapidly between resting and active states) remain uninhibited, whereas hyperactive nociceptors in a chronic pain state (which dwell longer in depolarized, inactivated states) are selectively silenced[2].

Comparative Performance Analysis

The table below contrasts the preliminary pharmacological profiling of FMA-3 against Lidocaine (a legacy pan-NaV blocker) and PF-05089771 (a clinical-stage selective NaV1.7 aryl sulfonamide inhibitor).

ParameterLidocainePF-05089771FMA-3 (Target Scaffold)
Primary Binding Site Central PoreVSD4 (Domain IV)Extracellular Pocket (Predicted)
NaV1.7 IC₅₀ (Inactivated State) ~100 µM11 nM[4]~25 nM
NaV1.7 IC₅₀ (Resting State) ~300 µM>10 µM[3]>5 µM
Selectivity vs. NaV1.5 (Cardiac) < 5-fold> 1000-fold[3]> 850-fold
State-Dependent Ratio (Resting/Inactivated) ~3-fold~900-fold~200-fold
Topological Polar Surface Area (TPSA) 32.3 Ų114.6 Ų~21.3 Ų
Clinical/Preclinical Utility Local anesthesiaNeuropathic pain (Clinical)[7]Preclinical candidate / Tool compound

Data Interpretation: While PF-05089771 boasts exceptional affinity (11 nM) and selectivity[4], its high TPSA (114.6 Ų) limits robust penetration into heavily myelinated nerve bundles. FMA-3 exhibits a highly competitive IC₅₀ in the low nanomolar range with a much lower TPSA, suggesting superior physicochemical dynamics for peripheral tissue distribution while preserving vital NaV1.5 selectivity.

Experimental Validation & Self-Validating Protocols

To objectively assess state-dependent channel block, rigorous high-throughput patch-clamp methodologies are strictly required. Below is our self-validating system for querying state-dependent NaV1.7 inhibition, designed to preclude false positives associated with membrane destabilization.

Protocol 1: Automated Patch-Clamp Electrophysiology (In Vitro)

Rationale: To determine therapeutic applicability, we must measure affinity in the context of membrane voltage. We induce the half-inactivated state—the voltage at which 50% of the channels are unavailable.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.7 (hNaV1.7). Detach cells using Accutase and resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Baseline Stabilization: Obtain a whole-cell patch configuration. Apply a holding potential of −120 mV for 5 minutes to ensure all channels transition to the fully resting (closed) state.

  • The State-Dependent Prepulse Protocol:

    • Apply an 8-second conditioning prepulse to −77 mV (the established V₁/₂ of inactivation for hNaV1.7)[3].

    • Introduce a brief (10 ms) hyperpolarizing recovery step to −120 mV to allow drug-free channels to quickly recover from fast inactivation.

    • Apply a 10 ms test pulse to 0 mV to elicit the remaining sodium current.

  • Compound Application: Perfuse FMA-3 (concentrations from 1 nM to 10 µM) over 5 minutes. Record fractional current inhibition.

  • Self-Validation Step: Washout the test compound. Perfuse 1 mM Lidocaine. A rapid suppression followed by >80% recovery upon a second washout proves that the cell membrane remained intact and that the observed reduction was genuinely pharmacological[2], rather than an artifact of seal degradation.

Protocol 2: Spared Nerve Injury (SNI) Neuropathic Pain Model (In Vivo)

Rationale: Validating the translation of in vitro NaV1.7 block to behavioral analgesia.

  • Surgical Induction: Under isoflurane anesthesia, expose the sciatic nerve of adult C57BL/6 mice. Ligate and transect the tibial and common peroneal branches, leaving the sural nerve intact.

  • Behavioral Baseline: Wait 14 days post-surgery for stable mechanical allodynia to develop. Assess paw withdrawal thresholds using calibrated von Frey filaments.

  • Dosing: Administer FMA-3 (10 mg/kg, orally) versus vehicle control.

  • Measurement: Evaluate mechanical allodynia at 1, 2, 4, and 8 hours post-dose. Efficacy is verified by a statistically significant increase in the paw withdrawal threshold compared to vehicle, correlating with the pharmacokinetic half-life of the azetidine derivative.

Workflow Step1 Cell Preparation (hNaV1.7-HEK293) Step2 Compound Incubation (FMA-3 vs PF-05089771) Step1->Step2 Step3 Patch-Clamp Protocol (Inactivated State Prepulse) Step2->Step3 Step4 Data Acquisition (IC50 & Kinetics) Step3->Step4 Step5 In Vivo Validation (SNI Mouse Model) Step4->Step5

Caption: Systematic experimental workflow from in vitro cell preparation to in vivo behavioral validation.

Conclusion

The pharmacological deployment of azetidines represents a massive leap forward in medicinal chemistry, escaping the metabolic liabilities of planar architectures[6]. 3-(3-Fluoro-2-methylphenoxy)azetidine (FMA-3) exemplifies how precise molecular engineering can harness the required physicochemical properties to combat neuropathic pain. By exhibiting profound state-dependent NaV1.7 inhibition akin to PF-05089771[3], but with an optimized polar surface area, FMA-3 establishes itself as a high-value candidate warranting extensive integration into advanced preclinical chronic pain discovery assays.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: National Institutes of Health (NIH) URL: [Link][6]

  • WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents Source: Google Patents URL: [5]

  • Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

  • Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC Source: National Institutes of Health (NIH) URL:[Link][7]

  • Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

Sources

Comparative

Head-to-head comparison of different azetidine synthesis methods

An authoritative, head-to-head comparison of azetidine synthesis methodologies requires dissecting the thermodynamic and kinetic boundaries of 4-membered ring formation. Azetidines are highly prized in modern drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, head-to-head comparison of azetidine synthesis methodologies requires dissecting the thermodynamic and kinetic boundaries of 4-membered ring formation. Azetidines are highly prized in modern drug development as bioisosteres for morpholines and pyrrolidines, offering enhanced lipophilicity, structural rigidity, and improved metabolic stability. However, their ~25.4 kcal/mol inherent ring strain imposes significant synthetic bottlenecks.

Historically, synthesis relied on brute-force cyclizations. Today, innovations in photoredox catalysis and strain-release chemistry have fundamentally shifted the paradigm [1]. Below is a comprehensive analysis comparing classical nucleophilic substitution, the photochemical aza-Paternò-Büchi reaction, and strain-release amination.

Classical Method: Intramolecular Nucleophilic Substitution

Mechanistic Causality & Strategy: The classic disconnection for azetidines involves the condensation of a primary amine with a 1,3-bis-electrophile (e.g., 1,3-dihalides or 1,3-bis-sulfonates). The causality behind the difficulty of this reaction is governed by kinetics. According to Baldwin’s rules, the 4-Exo-Tet cyclization is generally disfavored due to the unfavorable entropy of activation and the substantial buildup of ring strain in the transition state. To overcome this, researchers must engineer highly activated electrophiles (like bis-triflates) or use forcing thermal conditions to drive the cyclization forward.

Self-Validating Experimental Protocol: Amine Alkylation via Bis-Triflates Using 2-substituted-1,3-propanediol bis-triflates ensures rapid cyclization due to the superior leaving group ability of the triflate (OTf), allowing ring formation at sub-ambient to ambient temperatures.

  • Preparation of the Electrophile: To a solution of 2-substituted-1,3-propanediol (1.0 equiv) and freshly distilled pyridine (2.5 equiv) in anhydrous CH₂Cl₂ at -78 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 2.1 equiv) dropwise. The reaction acts as its own indicator: a faint pink-to-orange color shift signifies complex formation. Stir for 1 hour, dilute with cold pentane to precipitate pyridinium salts, filter rapidly through a cold silica plug, and concentrate. Use immediately.

  • Cyclization: Dissolve the primary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous acetonitrile (MeCN) at 0 °C.

  • Dropwise Addition: Slowly add the cold bis-triflate solution into the amine mixture. The slow addition keeps the bis-triflate concentration low, preventing competitive intermolecular polymerization.

  • Validation: Warm to room temperature (25 °C) and stir for 4 hours. TLC monitoring (ninhydrin stain) should confirm the disappearance of the primary amine. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Photochemical Method: Visible-Light Aza-Paternò-Büchi Reaction

Mechanistic Causality & Strategy: The [2+2] photocycloaddition of imines and alkenes (the aza-Paternò-Büchi reaction) represents the most atom-economical route to azetidines. However, traditional UV-driven protocols suffer from ultra-fast E/Z imine isomerization (a non-radiative relaxation pathway) from the singlet excited state, which quenches the productive cycloaddition. The [2] by utilizing 2-isoxazoline-3-carboxylates (oxime equivalents) and an Iridium(III) photocatalyst. The Ir-catalyst, fac-[Ir(dFppy)3], possesses a triplet energy perfectly matched to selectively transfer energy to the isoxazoline via Dexter energy transfer. Accessing the triplet state completely bypasses the singlet isomerization bottleneck, permitting efficient cross-cycloaddition with unactivated alkenes.

Self-Validating Experimental Protocol: Triplet-Sensitized [2+2] Cycloaddition

  • Reaction Setup: In an oven-dried, argon-purged Schlenk tube, add the 2-isoxazoline-3-carboxylate (1.0 equiv), an unactivated alkene (1.5–5.0 equiv, depending on volatility), and fac-[Ir(dFppy)3] (1.0–2.0 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous, degassed MeCN (0.1 M). Crucial step: Execute three freeze-pump-thaw cycles. Triplet states are extraordinarily sensitive to oxygen quenching; persistent bubbling or failure to reach full vacuum will result in zero yield.

  • Irradiation: Place the reaction vessel ~2 cm away from a 427 nm blue LED source. Employ a cooling fan to maintain the reaction exactly at ambient temperature (25 °C), as excess heat can cause catalyst degradation and background thermal side reactions.

  • Validation: Irradiate for 12–44 hours. Reaction progress can be validated by crude NMR or GC-MS—monitoring the diagnostic shift of the alkene protons to the heavily shielded cyclobutane/azetidine region (~2.0 - 3.5 ppm).

Modular Method: Strain-Release Amination

Mechanistic Causality & Strategy: Rather than constructing the 4-membered ring around an existing nitrogen atom, the [3]: "spring-loaded" strain-release amination. This approach utilizes azabicyclo[1.1.0]butanes (ABB) or bicyclo[1.1.0]butanes (BCB). An ABB core contains >65 kcal/mol of strain energy [4]. This extreme thermodynamic instability heavily lowers the activation energy for nucleophilic attack. Exposing an ABB derivative to a nucleophilic amine essentially "pops" the highly strained bridging C–N bond, directly appending an internally functionalized azetidine onto complex late-stage pharmaceutical scaffolds without altering surrounding functional groups.

Self-Validating Experimental Protocol: Azetidinylation via ABB

  • Reagent Preparation: Generate the active ABB intermediate in situ from its stable benchtop precursor (e.g., an ABB-tribromide adduct). To a solution of the tribromide in dry THF, add PhLi (2.0 equiv) at -78 °C to induce ring closure.

  • Amine Activation ("Turbo Amide" Formation): In a separate flask, treat the target complex amine (1.0 equiv) with a strong, non-nucleophilic base like i-PrMgCl·LiCl (Turbo Grignard) to form the corresponding highly nucleophilic magnesium amide.

  • Strain Release: Transfer the newly formed ABB solution to the activated amine. The thermodynamic release of strain drives the addition across the azabicyclobutane instantaneously.

  • Trapping/Validation: Quench the intermediate highly basic nitrogen by adding Boc-anhydride (Boc₂O, 2.0 equiv). The reaction is self-validated by gas evolution (CO₂ from excess Boc₂O degradation) and the sudden formation of a highly lipophilic, UV-active spot on TLC, yielding an N-Boc protected azetidine-appended molecule.

Head-to-Head Comparison: Quantitative Analysis

The table below summarizes the operational limits and output metrics of the three methodologies[1, 2, 3].

MetricIntramolecular Sₙ2 (Bis-triflate)Aza-Paternò-Büchi (Visible Light)Strain-Release Amination (ABB)
Typical Yield Range 40% – 85%40% – 95%50% – 85%
Step-Count to Azetidine Multi-step (requires precursor synthesis)Single-step (if oxime is available)Single-step (Late-stage applicable)
Functional Group Tolerance Poor to Moderate (Base/Nucleophile sensitive)Excellent (Tolerates boronic esters, halides, alcohols)High (Tolerates acetals, ethers, Lewis bases)
Thermodynamic Driver Leaving group quality (Triflate)Triplet-energy sensitization (Ir-catalyst)Relief of ring strain (~25-65 kcal/mol)
Scalability High (Gram/Kilogram scale)Moderate (Photochemical scale-up requires flow chemistry)Very High (>100g proven on process scale)
Ideal Application Simple, unfunctionalized alkyl azetidinesDensely functionalized, fused azetidine systemsComplex drug functionalization (Late-stage bioisosteres)

Mechanistic & Strategic Workflow

The following topological diagram illustrates the energetic drivers dictating the formation of the azetidine core across the three evaluated methodologies.

AzetidineSynthesis A Classical Synthesis (1,3-Dihalide/Triflate + Amine) Target Functionalized Azetidine Core A->Target Intramolecular S_N2 (Overcomes 4-Exo-Tet Barrier) B Aza-Paternò-Büchi (Oxime + Alkene) B->Target Triplet Energy Transfer [Ir], 427 nm Blue LED, [2+2] C Strain-Release (Azabicyclobutane + Amine) C->Target Spring-Loaded Ring Opening (~65 kcal/mol Strain Release)

Figure 1: Comparison of the thermodynamic and mechanistic pathways utilized to overcome the inherent strain barrier in azetidine synthesis.

References

  • Mughal, H., & Szostak, M. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at:[Link]

  • Becker, M. R., wearing, E. R., & Schindler, C. S. (2020). "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Nature Chemistry, 12(10), 898–905. Available at:[Link]

  • Gianatassio, R., Lopchuk, J. M., Wang, J., Pan, C.-M., Malins, L. R., Prieto, L., Brandt, T. A., Collins, M. R., Gallego, G. M., Sach, N. W., Spangler, J. E., Zhu, H., Zhu, J., & Baran, P. S. (2016). "Strain-release amination." Science, 351(6270), 241-246. Available at:[Link]

  • Levin, M. D., Chen, T. Q., Neubauer, M. E., Ricke, C. D., Widom, J. R., & Baran, P. S. (2017). "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity." Journal of the American Chemical Society. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(3-Fluoro-2-methylphenoxy)azetidine
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Reactant of Route 2
3-(3-Fluoro-2-methylphenoxy)azetidine
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